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  • Product: 3-(Methoxymethyl)cyclobutan-1-amine
  • CAS: 1209654-41-0

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 3-(Methoxymethyl)cyclobutan-1-amine: A Technical Guide

Executive Summary & Strategic Rationale The incorporation of sp³-rich cycloalkanes into pharmaceutical active ingredients is a proven strategy for improving metabolic stability, enhancing aqueous solubility, and reducing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of sp³-rich cycloalkanes into pharmaceutical active ingredients is a proven strategy for improving metabolic stability, enhancing aqueous solubility, and reducing lipophilicity compared to flat, aromatic rings. Among these, the cyclobutane motif offers a unique balance of conformational rigidity and vector directionality. 3-(Methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0)[1] has emerged as a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, RNA-modifying protein targets, and beta-lactamase inhibitors.

This whitepaper outlines a robust, scalable, and self-validating five-step synthetic route to 3-(methoxymethyl)cyclobutan-1-amine, starting from the commercially available 3-methylenecyclobutanecarbonitrile. The methodology emphasizes mechanistic causality, stereochemical control, and rigorous in-process validation.

Synthetic Pathway & Logical Disconnection

The synthesis relies on a linear sequence that sequentially functionalizes the exocyclic alkene and the nitrile group of the starting material.

SyntheticPathway SM 1. 3-Methylene cyclobutanecarbonitrile Alcohol 2. 3-(Hydroxymethyl) cyclobutanecarbonitrile SM->Alcohol Hydroboration Oxidation Nitrile 3. 3-(Methoxymethyl) cyclobutanecarbonitrile Alcohol->Nitrile Methylation (NaH, MeI) CarboxylicAcid 4. 3-(Methoxymethyl) cyclobutanecarboxylic acid Nitrile->CarboxylicAcid Hydrolysis (KOH) BocAmine 5. Boc-Protected Amine CarboxylicAcid->BocAmine Curtius (DPPA, tBuOH) Target 6. 3-(Methoxymethyl) cyclobutan-1-amine BocAmine->Target Deprotection (HCl)

Fig 1: Five-step linear synthetic pathway for 3-(methoxymethyl)cyclobutan-1-amine.

Quantitative Process Summary
StepChemical TransformationKey Reagents & SolventsTypical YieldPurification Strategy
1 Hydroboration-OxidationBH₃·THF, H₂O₂, NaOH80–85%Silica Gel Chromatography / SFC
2 Williamson EtherificationNaH, MeI, THF85–90%Aqueous Workup & Extraction
3 Nitrile HydrolysisKOH, EtOH/H₂O, Reflux90–95%Acid-Base Extraction
4 Curtius RearrangementDPPA, Et₃N, t-BuOH70–75%Silica Gel Chromatography
5 Boc Deprotection4M HCl in Dioxane>95%Trituration / Crystallization

Step-by-Step Experimental Protocols and Mechanistic Causality

Step 1: Hydroboration-Oxidation to 3-(Hydroxymethyl)cyclobutanecarbonitrile

The sequence begins with the functionalization of the exocyclic double bond of 3-methylenecyclobutanecarbonitrile to yield the primary alcohol (CAS: 938064-72-3)[2].

  • Protocol: Dissolve 3-methylenecyclobutanecarbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere. Cool the reaction to 0 °C. Add Borane-THF complex (BH₃·THF, 1.0 M, 1.2 eq) dropwise. Stir at room temperature for 2 hours. Cool back to 0 °C, and carefully quench by adding 3M NaOH, followed immediately by the dropwise addition of 30% H₂O₂. Stir for 1 hour, extract with EtOAc, and wash with Na₂S₂O₃.

  • Mechanistic Causality: The borane reagent undergoes an anti-Markovnikov syn-addition across the exocyclic alkene. The boron atom selectively attacks the less sterically hindered terminal carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the C–B bond with a C–OH bond with complete retention of configuration.

  • Self-Validating System: Reaction progress is validated by TLC using a KMnO₄ stain. The starting material is UV-inactive, but its alkene rapidly reduces KMnO₄ to form a bright yellow spot on a purple background. The disappearance of this spot confirms complete hydroboration. Furthermore, washing the organic layer with sodium thiosulfate (Na₂S₂O₃) is a mandatory safety validation to quench residual peroxides before concentration.

  • Stereochemical Note: This reaction yields a diastereomeric mixture of cis and trans alcohols. If enantiomeric or diastereomeric purity is required early in the synthesis, Supercritical Fluid Chromatography (SFC) can be employed at this stage to resolve the isomers, as documented in patent literature[3].

Step 2: Williamson Etherification to 3-(Methoxymethyl)cyclobutanecarbonitrile
  • Protocol: Dissolve 3-(hydroxymethyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until gas evolution ceases. Add Methyl Iodide (MeI, 2.0 eq) dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl and extract with EtOAc.

  • Mechanistic Causality: NaH acts as a strong, non-nucleophilic base to irreversibly deprotonate the primary alcohol. The resulting alkoxide is a highly reactive nucleophile that attacks the electrophilic carbon of methyl iodide via an Sₙ2 mechanism, displacing the iodide leaving group to form the methyl ether.

  • Self-Validating System: The irreversible deprotonation is visually validated by the evolution of hydrogen gas (H₂). The cessation of bubbling serves as a physical indicator that alkoxide formation is complete and the system is ready for the addition of the electrophile.

Step 3: Nitrile Hydrolysis to 3-(Methoxymethyl)cyclobutanecarboxylic Acid
  • Protocol: Suspend the nitrile intermediate in a 1:1 mixture of Ethanol and Water. Add Potassium Hydroxide (KOH, 4.0 eq) and heat the mixture to reflux for 12 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Wash the basic aqueous layer with diethyl ether (to remove non-polar impurities). Cool the aqueous layer to 0 °C and acidify with concentrated HCl to pH 2. Extract the resulting cloudy suspension with EtOAc[4].

  • Mechanistic Causality: Under harsh basic reflux, the hydroxide ion attacks the electrophilic nitrile carbon, initially forming an amide intermediate, which is rapidly hydrolyzed further to the carboxylate salt and ammonia gas.

  • Self-Validating System: This protocol is self-purifying via acid-base extraction. The product will only partition into the organic layer (EtOAc) when the aqueous phase is acidified below its pKa (typically ~pH 3-4). The sudden formation of a cloudy suspension upon the addition of HCl visually validates the protonation and precipitation of the free carboxylic acid.

Step 4: Curtius Rearrangement to Boc-Protected Amine
  • Protocol: Dissolve 3-(methoxymethyl)cyclobutanecarboxylic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (Et₃N, 1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at room temperature for 1 hour. Add anhydrous tert-butanol (t-BuOH, 5.0 eq) and heat the mixture to 90 °C for 8 hours. Concentrate and purify via silica gel chromatography.

  • Mechanistic Causality: DPPA is selected over traditional acyl chloride/sodium azide methods due to its superior safety profile, avoiding the isolation of highly explosive low-molecular-weight azides. DPPA activates the carboxylic acid to an acyl azide. Heating the system provides the activation energy necessary for the Curtius rearrangement: the irreversible extrusion of nitrogen gas (a massive thermodynamic driving force) prompts a 1,2-alkyl shift to form an isocyanate intermediate. The bulky t-BuOH acts as a trapping agent, attacking the isocyanate to form the stable tert-butyl carbamate (Boc-amine).

  • Self-Validating System: The reaction is validated by the continuous evolution of N₂ gas upon heating. Once gas evolution ceases, the rearrangement to the isocyanate is complete.

Step 5: Deprotection to 3-(Methoxymethyl)cyclobutan-1-amine Hydrochloride
  • Protocol: Dissolve the Boc-protected amine in minimal Dichloromethane (DCM). Add a 4M solution of HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. Concentrate the solvent in vacuo and triturate the resulting solid with cold diethyl ether to yield the pure hydrochloride salt.

  • Mechanistic Causality: A 4M solution of HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the hydrochloride salt of the amine as a filterable precipitate, eliminating the need for complex chromatography. The anhydrous acidic environment protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl group into isobutylene gas and the release of carbon dioxide.

  • Self-Validating System: The dual evolution of isobutylene and CO₂ gases serves as a visual confirmation of the deprotection. Furthermore, the product precipitates out of the DCM/dioxane mixture as the highly polar hydrochloride salt, validating the successful removal of the lipophilic Boc group.

References

  • Google Patents. "WO2021067606A1 - Brm targeting compounds and associated methods of use". World Intellectual Property Organization. Available at:[3]

  • Google Patents. "US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors". United States Patent and Trademark Office. Available at:[4]

Sources

Exploratory

structure elucidation of 3-(methoxymethyl)cyclobutan-1-amine

An In-Depth Technical Guide to the Structure Elucidation of 3-(Methoxymethyl)cyclobutan-1-amine As the complexity of small-molecule drug discovery increases, sp³-rich scaffolds like substituted cyclobutanes have become h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-(Methoxymethyl)cyclobutan-1-amine

As the complexity of small-molecule drug discovery increases, sp³-rich scaffolds like substituted cyclobutanes have become highly prized. They offer unique vectors for pharmacophore exploration while improving metabolic stability compared to flat aromatic rings. One such critical building block is 3-(methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0)[1][2].

This whitepaper outlines the definitive analytical workflow for the . As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the causality of our analytical choices—specifically, how to systematically resolve the connectivity and the critical cis/trans stereochemical assignments that dictate its utility in synthesizing targets like Mcl-1 inhibitors or RNA-binding protein modulators[3][4].

The Elucidation Strategy and Causality

The cyclobutane ring presents unique NMR challenges due to its puckered conformation and complex spin-spin coupling networks. Furthermore, 1,3-disubstituted cyclobutanes exist as cis and trans diastereomers (e.g., cis-1068160-25-7 and trans-2242579-99-1)[5][6]. Because the pharmacological activity of downstream APIs depends heavily on the spatial orientation of the amine and methoxymethyl vectors, our elucidation protocol must be a self-validating system.

We employ an orthogonal approach:

  • High-Resolution Mass Spectrometry (HRMS): Validates the exact mass and molecular formula, eliminating the possibility of dimers or unexpected adducts.

  • 1D & 2D NMR Spectroscopy: Establishes the constitutional connectivity (COSY, HSQC, HMBC) and resolves the relative configuration (NOESY).

  • Infrared (IR) Spectroscopy: Confirms the presence of the primary amine and ether functional groups.

Workflow A Sample Preparation (HCl salt conversion) B LC-ESI-HRMS (Formula Confirmation: C6H13NO) A->B C 1D NMR (1H, 13C) (Functional Group Environments) B->C D 2D NMR (COSY, HSQC) (Ring Connectivity & Spin Systems) C->D E 2D NOESY (Cis/Trans Diastereomer Assignment) D->E

Fig 1. Orthogonal workflow for the structure elucidation of substituted cyclobutanes.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula C6​H13​NO (Exact Mass: 115.0997 Da).

Causality: Before investing time in complex NMR experiments, we must ensure the bulk material has not degraded (e.g., via ether cleavage) or formed dimers. Electrospray Ionization (ESI) is chosen for its soft ionization, preserving the protonated molecular ion [M+H]+ .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of 3-(methoxymethyl)cyclobutan-1-amine hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive ESI mode. Calibrate using a standard tuning mix to ensure mass accuracy < 3 ppm.

  • Data Analysis: Extract the chromatogram for the expected [M+H]+ ion at m/z 116.1075. Assess the isotopic pattern (M+1, M+2) to confirm the absence of halogens (unless analyzing the intact HCl salt cluster) and verify the carbon count.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation. The free base of 3-(methoxymethyl)cyclobutan-1-amine is a volatile, colorless oil[7]. Therefore, it is highly recommended to perform NMR on the hydrochloride salt [8][9] dissolved in D2​O or DMSO-d6​ to prevent sample loss and to sharpen the amine proton signals (if exchangeable protons are being studied, though D2​O will exchange them).

Establishing Connectivity (1D NMR, COSY, and HSQC)

Causality: The 1D 1H spectrum of cyclobutanes is notoriously overlapping due to the complex geminal and vicinal couplings of the ring methylene protons (C2 and C4). 1H−1H COSY is essential to trace the spin system from the methine proton at C1 (attached to the amine) through the methylenes (C2/C4) to the methine at C3. HSQC pairs each proton with its directly attached carbon, resolving overlapping proton signals by spreading them across the much wider 13C chemical shift range.

Quantitative Data Summary: The following table summarizes the expected chemical shifts and correlations for the trans isomer (HCl salt in D2​O ).

PositionFragment 13C Shift (ppm) 1H Shift (ppm) & MultiplicityKey COSY CorrelationsKey HMBC Correlations
1 CH-NH3+​ ~ 45.53.65 (m, 1H)H2, H4C2, C4
2, 4 CH2​ (Ring)~ 32.02.35 (m, 2H), 2.10 (m, 2H)H1, H3C1, C3
3 CH (Ring)~ 28.52.55 (m, 1H)H2, H4, H5C2, C4, C5
5 CH2​-O ~ 75.23.45 (d, 2H)H3C3, C6
6 O-CH3​ ~ 58.63.30 (s, 3H)NoneC5
Resolving Relative Stereochemistry (NOESY)

Causality: The most critical phase of the elucidation is distinguishing the cis and trans isomers. In 1,3-disubstituted cyclobutanes, the puckered ring dynamics mean that simple J -coupling constants (vicinal couplings) are insufficient for stereochemical assignment. Instead, we rely on the Nuclear Overhauser Effect (NOESY), which measures through-space dipole-dipole interactions (< 5 Å)[10][11].

In the cis isomer , the protons at C1 and C3 are on the same face of the cyclobutane ring. They will exhibit a strong NOE cross-peak[11]. In the trans isomer , the protons at C1 and C3 are on opposite faces of the ring. The NOE cross-peak between H1 and H3 will be absent or extremely weak. Instead, H1 will show strong NOEs to the adjacent pseudo-axial protons on C2/C4 that share its face[10].

NOESY N1 1,3-Disubstituted Cyclobutane NOESY Analysis N2 Trans Isomer (H1 & H3 on opposite faces) N1->N2 N3 Cis Isomer (H1 & H3 on same face) N1->N3 N4 Result: NOE between H1 & H3 is ABSENT N2->N4 N5 Result: NOE between H1 & H3 is PRESENT N3->N5

Fig 2. Logical decision tree for assigning cis/trans stereochemistry via 2D NOESY NMR.

Step-by-Step NMR Protocol:

  • Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity D2​O (or CDCl3​ if analyzing the free base). Transfer to a 5 mm precision NMR tube.

  • Acquisition (1D): Acquire standard 1H (16 scans, relaxation delay d1=2s ) and 13C (1024 scans, d1=2s ) spectra at 298 K on a 400 MHz or higher spectrometer.

  • Acquisition (2D NOESY): Set up a 2D phase-sensitive NOESY experiment. The critical parameter is the mixing time ( τm​ ) . For small molecules like this (MW ~115), the correlation time is short, meaning NOEs build up slowly and can be positive. Use a mixing time of 300 to 500 ms . Acquire with 8-16 scans per increment and 256 t1​ increments.

  • Processing: Apply zero-filling to 2048×1024 data points and a sine-bell squared apodization function. Phase the 2D spectrum carefully.

  • Interpretation: Locate the diagonal peak for H1 (~3.65 ppm). Scan horizontally/vertically to the chemical shift of H3 (~2.55 ppm). If a distinct cross-peak is present, the relative configuration is cis. If absent, verify the trans assignment by observing cross-peaks between H1 and the specific C2/C4 protons on the same face.

Infrared (IR) Spectroscopy Validation

Objective: Orthogonal confirmation of the primary amine and aliphatic ether functionalities.

Causality: While NMR provides connectivity, IR directly probes bond vibrations, serving as a rapid, self-validating check for functional group integrity.

Protocol:

  • Place a small drop of the free base oil (or a few crystals of the HCl salt) onto the ATR (Attenuated Total Reflectance) diamond crystal of an FT-IR spectrometer.

  • Apply the pressure anvil (if solid) and acquire 16-32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

  • Key Diagnostic Bands:

    • N-H Stretch: Two distinct bands around 3350 and 3280 cm−1 indicative of a primary amine ( -NH2​ ). (If analyzing the HCl salt, this will appear as a broad, strong band from 3200-2800 cm−1 due to the -NH3+​ ).

    • C-O-C Stretch: A strong, sharp band in the fingerprint region around 1120-1090 cm−1 , confirming the aliphatic ether of the methoxymethyl group.

Conclusion

The rigorous requires a multi-faceted analytical approach. By combining exact mass determination via HRMS with the connective power of 2D NMR (COSY/HSQC) and the spatial resolution of NOESY, researchers can unambiguously assign not only the constitution of the molecule but its critical cis or trans stereochemistry. Adhering to this self-validating workflow ensures high-fidelity data, which is paramount when these cyclobutane derivatives are deployed as foundational building blocks in advanced drug discovery programs.

References

  • UBA. cis-3-(Methoxymethyl)cyclobutanamine hydrochloride. Retrieved from [Link]

  • NIH PMC. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Retrieved from[Link]

  • Google Patents. WO2019222112A1 - Mcl-1 inhibitors.
  • ResearchGate. Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Retrieved from[Link]

  • Google Patents. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins.

Sources

Foundational

An In-depth Technical Guide to 3-(methoxymethyl)cyclobutan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(methoxymethyl)cyclobutan-1-amine, a valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(methoxymethyl)cyclobutan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The unique structural features of the cyclobutane ring, combined with the primary amine and methoxymethyl substituents, offer a versatile scaffold for the synthesis of novel therapeutic agents. This document details the fundamental molecular properties, synthesis, characterization, and potential applications of this compound, with a focus on providing actionable insights for researchers in the field. The puckered conformation of the cyclobutane ring can impart favorable properties such as improved metabolic stability and the ability to orient pharmacophoric groups in three-dimensional space.[1][2] This guide serves as a foundational resource for the strategic incorporation of 3-(methoxymethyl)cyclobutan-1-amine into drug development pipelines.

Core Molecular Attributes

3-(methoxymethyl)cyclobutan-1-amine is a substituted cyclobutane derivative. The presence of both a primary amine and a methoxymethyl group makes it a bifunctional molecule with significant potential in the synthesis of more complex chemical entities.

Molecular Formula and Weight

A precise understanding of the molecular formula and weight is fundamental for all subsequent quantitative experimental work, including reaction stoichiometry and analytical characterization.

AttributeValueSource
Molecular Formula C6H13NO[3][4]
Molecular Weight 115.17 g/mol [3][4]

Table 1: Fundamental Molecular Properties of 3-(methoxymethyl)cyclobutan-1-amine.

Synthesis and Purification

The synthesis of 3-(methoxymethyl)cyclobutan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes are possible, a common approach involves the construction of the cyclobutane ring followed by functional group interconversion.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 3-(methoxymethyl)cyclobutan-1-amine, highlighting the key transformations.

G cluster_0 Synthesis Workflow A Cyclobutane Precursor (e.g., cyclobutanone derivative) B Introduction of Methoxymethyl Group A->B Alkylation/ Etherification C Formation of Oxime or Other Nitrogen-containing Intermediate B->C Condensation D Reduction to Primary Amine C->D Reduction (e.g., H2/Pd, LiAlH4) E Purification (e.g., Distillation or Chromatography) D->E Isolation F Final Product: 3-(methoxymethyl)cyclobutan-1-amine E->F Characterization

Caption: Conceptual workflow for the synthesis of 3-(methoxymethyl)cyclobutan-1-amine.

Step-by-Step Synthetic Protocol (Illustrative)

The following protocol is a representative example and may require optimization based on available starting materials and laboratory capabilities.

  • Step 1: Formation of a Substituted Cyclobutanone. A common starting point is a commercially available cyclobutanone derivative. The choice of starting material will dictate the subsequent steps required to introduce the methoxymethyl and amine functionalities at the desired positions.

  • Step 2: Introduction of the Methoxymethyl Group. This can be achieved through various methods, such as a Wittig reaction with a methoxymethyl-containing ylide, followed by reduction, or by nucleophilic addition of a methoxymethyl organometallic reagent to the ketone. The causality here is to install the carbon framework of the methoxymethyl side chain.

  • Step 3: Conversion to an Amine Precursor. The ketone functionality can be converted to an oxime by reaction with hydroxylamine. This step is crucial for introducing the nitrogen atom that will become the primary amine.

  • Step 4: Reduction to the Primary Amine. The oxime is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over Palladium on carbon). The choice of reducing agent is critical to avoid side reactions and ensure complete conversion.

  • Step 5: Purification. The crude product is purified to remove any unreacted starting materials, reagents, and byproducts. This is typically achieved through distillation under reduced pressure or column chromatography on silica gel. The purity of the final compound is paramount for its use in subsequent applications.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(methoxymethyl)cyclobutan-1-amine. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

The following diagram outlines the logical flow of analytical techniques used to validate the structure and purity of the final product.

G cluster_1 Analytical Characterization Workflow A Purified Sample of 3-(methoxymethyl)cyclobutan-1-amine B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) - 1H and 13C NMR for Structural Elucidation A->C D Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-O) A->D E Chromatographic Purity - GC or HPLC A->E F Confirmed Structure and Purity F_invis->F

Caption: Workflow for the analytical characterization of 3-(methoxymethyl)cyclobutan-1-amine.

Expected Analytical Data

The following table summarizes the expected analytical data for 3-(methoxymethyl)cyclobutan-1-amine.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy protons (-OCH₃), the methylene protons of the methoxymethyl group (-CH₂-O-), the cyclobutane ring protons, and the amine protons (-NH₂). The chemical shifts and coupling patterns will be indicative of the cis or trans stereochemistry.
¹³C NMR Resonances for the methoxy carbon, the methylene carbon of the methoxymethyl group, and the carbons of the cyclobutane ring, including the carbon bearing the amine group.
Mass Spectrometry (MS) A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (115.17 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the primary amine (typically in the range of 3300-3500 cm⁻¹) and the C-O stretch of the ether (around 1100 cm⁻¹).
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) A single major peak, indicating high purity (typically >95%).

Table 2: Expected Analytical Data for 3-(methoxymethyl)cyclobutan-1-amine.

Applications in Drug Discovery and Development

The incorporation of the cyclobutane motif in drug candidates is a growing strategy in medicinal chemistry.[1] The rigid and puckered nature of the cyclobutane ring can offer several advantages, including:

  • Conformational Restriction: The constrained ring system can lock a molecule into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target.

  • Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other ring systems.

  • Vectorial Projection of Substituents: The defined stereochemistry of the cyclobutane ring allows for the precise spatial orientation of pharmacophoric groups, which is critical for optimizing interactions with a target protein.

  • Novel Intellectual Property: The use of less common scaffolds like cyclobutanes can provide a pathway to novel chemical entities with strong patent protection.

3-(methoxymethyl)cyclobutan-1-amine is a particularly attractive building block because the primary amine provides a convenient handle for further chemical modification, such as amide bond formation, reductive amination, or arylation, to build a diverse library of compounds for screening. The methoxymethyl group can also participate in hydrogen bonding or occupy a hydrophobic pocket in a target protein. The cyclobutane moiety itself is found in a number of natural products with diverse biological activities, including antimicrobial and antitumor properties.[5]

Conclusion

3-(methoxymethyl)cyclobutan-1-amine is a valuable and versatile building block for medicinal chemists. Its well-defined molecular properties, coupled with the strategic advantages of the cyclobutane scaffold, make it a compelling choice for the design and synthesis of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their drug discovery programs.

References

  • Al-Rifai, M. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 12(4), 305-314.
  • Wessjohann, L. A., & Brandt, W. (2000). Natural Product Synthesis with a Little Help from a Friendly Computer.
  • Al-Rifai, M. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers.
  • Willems, M., et al. (2018).
  • Studies toward the stereocontrolled synthesis of cyclobutane deriv
  • PharmaBlock. (2019).

Sources

Exploratory

Engineering Fsp3-Rich Therapeutics: A Technical Guide to 3-(Methoxymethyl)cyclobutan-1-amine

Executive Summary: The Fsp3 Imperative Modern drug discovery is undergoing a structural paradigm shift, moving away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. This "Escape from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fsp3 Imperative

Modern drug discovery is undergoing a structural paradigm shift, moving away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. This "Escape from Flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. Within this context, cyclobutane derivatives have emerged as premier bioisosteres for phenyl rings. Specifically, 3-(methoxymethyl)cyclobutan-1-amine offers a unique combination of structural rigidity, a hydrogen-bond accepting ether moiety, and a primary amine for versatile functionalization, making it a highly sought-after building block in lead optimization.

Physicochemical Profiling & Structural Significance

The utility of 3-(methoxymethyl)cyclobutan-1-amine lies in its bifunctional nature. The cyclobutane core restricts conformational flexibility, locking the methoxymethyl and amine groups into defined spatial vectors. The methoxymethyl group acts as a subtle lipophilicity modulator and a hydrogen bond acceptor, often interacting favorably with kinase hinge regions or GPCR binding pockets.

Table 1: Physicochemical Properties
PropertyValueCausality / Significance
Molecular Formula C6H13NOLow molecular weight (115.17 g/mol ) preserves ligand efficiency during fragment-based drug design.
Topological Polar Surface Area 35.25 ŲIdeal for blood-brain barrier (BBB) penetration and oral bioavailability.
Boiling Point ~90-95 °C at 10 mmHgHighly volatile as a free base ([1]); necessitates handling as a hydrochloride salt for long-term bench stability.
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the primary amine and atmospheric moisture absorption.

Commercial Availability & Stereochemical Landscape

Because the cyclobutane ring is substituted at the 1- and 3-positions, the molecule exists as cis and trans stereoisomers. The pharmacological activity of a final drug candidate is often highly dependent on this stereochemistry. Fortunately, the commercial supply chain has matured to offer both racemic mixtures and stereopure forms to support rigorous structure-activity relationship (SAR) studies.

Table 2: Commercial Sourcing and CAS Registry Data
StereochemistryFormCAS NumberKey Commercial Suppliers
Unspecified / Mix Free Base1209654-41-0, [2]
cis-isomer HCl Salt1068160-25-7[3], [4]
trans-isomer HCl Salt2242579-99-1[5], [6]
rel-(1r,3r) Free Base2091327-62-5[7]

Synthetic Workflows & Validation Protocols

For researchers scaling up proprietary derivatives, understanding the de novo synthesis of this building block is critical. The standard approach utilizes 3-oxocyclobutanecarboxylic acid, leveraging orthogonal protection strategies to differentiate the ketone and carboxylic acid.

SynthRoute S1 3-Oxocyclobutane- carboxylic acid S2 Ketalization & Ester Reduction S1->S2 S3 Intermediate Alcohol S2->S3 S4 O-Methylation (MeI, Base) S3->S4 S5 Methoxymethyl Ketal S4->S5 S6 Deprotection & Reductive Amination S5->S6 S7 3-(Methoxymethyl) cyclobutan-1-amine S6->S7

General synthetic pathway for 3-(methoxymethyl)cyclobutan-1-amine.

Application in Lead Optimization: Amide Coupling Protocol

The primary application of 3-(methoxymethyl)cyclobutan-1-amine is its incorporation into larger pharmacophores via amide coupling. Due to the steric bulk of the cyclobutane ring, standard coupling reagents like EDC/HOBt often yield sluggish reaction rates. As a best practice, utilizing uronium-based coupling reagents (e.g., HATU) is recommended to drive the reaction to completion.

Self-Validating Amide Coupling Protocol

Step 1: Activation of the Carboxylic Acid Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while HATU rapidly forms the highly reactive 7-azabenzotriazole active ester.

Step 2: Amine Addition If using the HCl salt of 3-(methoxymethyl)cyclobutan-1-amine (e.g., CAS 1068160-25-7 from [3]), add an additional 1.0 eq of DIPEA to liberate the free base in situ. Add the amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2 hours.

Step 3: Reaction Monitoring (Self-Validation Step) Withdraw a 5 µL aliquot and quench it in 100 µL of methanol, then analyze via LC-MS. Causality: Quenching in methanol is a critical self-validating mechanism. It converts any unreacted active ester into a methyl ester. If you observe the methyl ester mass on the LC-MS, the activation was successful, but the amine addition is incomplete. If you observe only the free acid mass, the coupling reagent has been consumed or hydrolyzed, necessitating the addition of more HATU.

Step 4: Workup & Purification Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. Causality: The basic wash removes unreacted acid and acidic HATU byproducts. The acidic wash removes unreacted cyclobutanamine. Dry over Na2SO4, concentrate, and purify via preparative HPLC to yield the final lead compound.

Workflow A Target Carboxylic Acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 3-(Methoxymethyl) cyclobutan-1-amine B->C D Crude Mixture C->D 2h, RT E Aqueous Workup & Phase Separation D->E F Prep-HPLC Purification E->F G Pure Lead Compound (>95% Purity) F->G

Standard amide coupling workflow utilizing 3-(methoxymethyl)cyclobutan-1-amine.

References

  • "1869903-79-6,3-[(Cbz-amino)methyl]cyclobutanone-AccelaChem", Accela ChemBio Product Catalog. URL:[Link]

Sources

Foundational

Structural, Synthetic, and Pharmacological Profiling of 3-(Methoxymethyl)cyclobutan-1-amine

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, solubi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, solubility, and target affinity. One of the most effective strategies in modern medicinal chemistry is the incorporation of sp³-rich, conformationally restricted motifs[1]. The molecule 3-(methoxymethyl)cyclobutan-1-amine has emerged as a highly versatile building block in this context.

This whitepaper provides an in-depth analysis of the IUPAC nomenclature, stereochemical architecture, medicinal chemistry rationale, and a self-validating synthetic workflow for this critical pharmacophore.

IUPAC Nomenclature and Stereochemical Architecture

The formal IUPAC name 3-(methoxymethyl)cyclobutan-1-amine is derived through a strict hierarchical application of organic nomenclature rules. Understanding this derivation is critical for researchers when registering novel chemical entities (NCEs) in corporate databases or patent applications.

Nomenclature Derivation Logic
  • Principal Functional Group : According to IUPAC priority rules, amines take precedence over ethers and halogens. Thus, the primary amine (-NH₂) dictates the suffix of the molecule, resulting in -amine .

  • Parent Hydride : The core scaffold is a saturated four-membered carbocycle, yielding the root name cyclobutane .

  • Numbering : The carbon atom bonded to the principal functional group (-NH₂) is strictly designated as C1 .

  • Substituent Identification : Numbering around the ring to give the lowest possible locant to the next substituent places the ether-containing moiety at C3 . The substituent is a methyl group (-CH₃) where one hydrogen is replaced by a methoxy group (-OCH₃), forming a methoxymethyl radical.

  • Stereodescriptors : The cyclobutane ring possesses two substituted carbons (C1 and C3). Because the paths around the ring from C1 to C3 are identical, these carbons are pseudoasymmetric centers.

    • The isomer where the -NH₂ and -CH₂OCH₃ groups are on the same face of the ring is designated as cis or systematically rel-(1s,3s) .

    • The isomer where they are on opposite faces is designated as trans or systematically rel-(1r,3r) [2][3].

NomenclatureLogic Root Cyclobutane Core (Root Structure) Amine Amine (-NH2) Principal Group (C1) Root->Amine assigns C1 priority Ether Methoxymethyl (-CH2OCH3) Substituent (C3) Root->Ether assigns C3 locant Stereo Stereodescriptors cis (1s,3s) / trans (1r,3r) Amine->Stereo defines 3D vector Ether->Stereo defines 3D vector Final 3-(methoxymethyl)cyclobutan-1-amine Stereo->Final yields complete IUPAC name

Logical derivation of the IUPAC name for 3-(methoxymethyl)cyclobutan-1-amine.

Medicinal Chemistry Rationale (The "Why")

Why do drug developers actively synthesize and incorporate 3-(methoxymethyl)cyclobutan-1-amine into their pipelines? The causality behind this choice rests on three pillars of molecular design:

  • Fsp³ Enrichment : Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates strongly with clinical success. Cyclobutanes introduce three-dimensional character, reducing flat, planar lipophilicity often associated with off-target toxicity and poor aqueous solubility.

  • Bioisosterism : This moiety serves as an excellent bioisostere for morpholine or piperidine rings. While morpholines are common, they are highly susceptible to oxidative metabolism by CYP450 enzymes at the carbons adjacent to the heteroatoms. The cyclobutane core eliminates these labile sites while the methoxymethyl group retains the critical hydrogen-bond acceptor properties of the ether oxygen.

  • Vector Adjustment : The cis and trans isomers project the amine and ether groups at distinct angles. This allows medicinal chemists to finely tune the exit vectors of the molecule to perfectly match the topography of a target protein's binding pocket[4].

Synthetic Methodologies: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the de novo synthesis of 3-(methoxymethyl)cyclobutan-1-amine. This workflow is designed as a self-validating system , meaning each step includes a specific analytical checkpoint to confirm causality and success before proceeding.

Step-by-Step Synthesis

Step 1: Reductive Amination (Protection & Nitrogen Installation)

  • Procedure : React 3-oxocyclobutanecarboxylic acid with benzylamine (BnNH₂) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane.

  • Causality : Installing the benzyl-protected amine early prevents the ketone from interfering with subsequent reduction and alkylation steps.

  • Validation Checkpoint : LC-MS analysis must show a mass shift from 114.1 Da to [M+H]⁺ = 206.3 Da, confirming the formation of 3-(benzylamino)cyclobutanecarboxylic acid.

Step 2: Carboxylic Acid Reduction

  • Procedure : Treat the intermediate with Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex at 0 °C to reduce the carboxylic acid to a primary alcohol.

  • Causality : The carboxylic acid must be reduced to an alcohol to enable the subsequent etherification.

  • Validation Checkpoint : LC-MS must show [M+H]⁺ = 192.3 Da. TLC (Ninhydrin stain) should show a distinct spot shift.

Step 3: O-Methylation

  • Procedure : Deprotonate the primary alcohol using Sodium Hydride (NaH) in anhydrous THF, followed by the dropwise addition of Methyl Iodide (MeI).

  • Causality : The strong base selectively deprotonates the alcohol (the secondary amine is sterically hindered and protected by the benzyl group), allowing SN2 attack on MeI to form the methoxymethyl ether.

  • Validation Checkpoint : LC-MS must show [M+H]⁺ = 206.3 Da. ¹H-NMR must reveal a sharp singlet at ~3.3 ppm integrating to 3 protons (the new -OCH₃ group).

Step 4: Global Deprotection (Hydrogenolysis)

  • Procedure : Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under a Hydrogen (H₂) atmosphere (1 atm) for 12 hours.

  • Causality : Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl-nitrogen bond without reducing the cyclobutane ring or cleaving the ether, yielding the free primary amine.

  • Validation Checkpoint : LC-MS must show the final product mass [M+H]⁺ = 116.2 Da. A positive Ninhydrin stain (deep purple) confirms the presence of the free primary amine.

SynthesisWorkflow SM 3-Oxocyclobutanecarboxylic acid Step1 1. Reductive Amination (BnNH2, NaBH(OAc)3) SM->Step1 Int1 3-(Benzylamino)cyclobutanecarboxylic acid [M+H]+ = 206.3 Step1->Int1 Step2 2. Carboxylic Acid Reduction (LiAlH4 or BH3·THF) Int1->Step2 Int2 (3-(Benzylamino)cyclobutyl)methanol [M+H]+ = 192.3 Step2->Int2 Step3 3. O-Methylation (NaH, MeI, THF) Int2->Step3 Int3 N-Benzyl-3-(methoxymethyl)cyclobutan-1-amine [M+H]+ = 206.3 Step3->Int3 Step4 4. Hydrogenolysis (Deprotection) (H2, Pd/C, MeOH) Int3->Step4 Product 3-(methoxymethyl)cyclobutan-1-amine [M+H]+ = 116.2 Step4->Product

Step-by-step synthetic workflow for 3-(methoxymethyl)cyclobutan-1-amine.

Physicochemical and Analytical Data

Accurate characterization is paramount for downstream application. The table below summarizes the critical physicochemical parameters for 3-(methoxymethyl)cyclobutan-1-amine, consolidated from leading commercial chemical suppliers[5][6][7][8][9].

ParameterValue / Description
IUPAC Name 3-(methoxymethyl)cyclobutan-1-amine
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Registry Number (Base) 1209654-41-0
CAS Registry Number (cis-HCl) 1068160-25-7
CAS Registry Number (trans-HCl) 2242579-99-1
Boiling Point ~90-95 °C at 10 mmHg
Physical Appearance Colorless oil (free base) / White powder (HCl salt)
Storage Conditions 2-8 °C, protect from light, inert atmosphere

References

  • World Intellectual Property Organization. "Compounds targeting RNA-binding or RNA-modifying proteins (Carbocyclyl and Cycloalkyl Definitions)." Patent Application CN116157392A.
  • World Intellectual Property Organization. "Mcl-1 inhibitors (Stereoisomerism and Heteroalkyl Definitions)." Patent Application WO2019222112A1.

Sources

Exploratory

Solubility Profiling of 3-(Methoxymethyl)cyclobutan-1-amine: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the incorporation of sp³-rich building blocks is a proven strategy to improve the pharmacokinetic profiles and three-dimensional complexity of drug candidates. 3-(methoxym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of sp³-rich building blocks is a proven strategy to improve the pharmacokinetic profiles and three-dimensional complexity of drug candidates. 3-(methoxymethyl)cyclobutan-1-amine is a highly versatile aliphatic amine. The cyclobutane ring provides structural rigidity, the primary amine serves as a reactive handle for amide coupling or alkylation, and the methoxymethyl ether modulates both lipophilicity and hydrogen-bonding capacity.

Understanding the solubility profile of this compound is critical for early-stage screening, salt selection, and downstream formulation. This whitepaper provides a rigorous, causality-driven framework for profiling the kinetic and thermodynamic solubility of 3-(methoxymethyl)cyclobutan-1-amine.

Physicochemical Foundations

Before designing a solubility assay, a Senior Application Scientist must analyze the intrinsic physicochemical properties of the molecule. The solubility of 3-(methoxymethyl)cyclobutan-1-amine is dictated by the interplay between its basic amine and its lipophilic cyclobutane-ether core.

Quantitative Physicochemical Properties
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₆H₁₃NOLow molecular weight favors higher intrinsic solubility.
Molecular Weight 115.18 g/mol [1]Easily hydrated by surrounding water molecules.
Physical State Colorless Oil (Free Base)[2]Oils lack a crystal lattice energy, altering dissolution thermodynamics.
Predicted pKa ~10.0 – 10.8[3][4]Highly basic; exists as a highly soluble cation at physiological pH (7.4).
Boiling Point 90-95 °C at 10 mmHg[2]Indicates moderate volatility in its free base form.
Common Salt Form Hydrochloride (CAS 1068160-25-7)[5]HCl salt forms a stable crystal lattice, drastically improving handling and dissolution rate.

Causality Analysis: The primary amine is highly basic, drawing its pKa close to that of unsubstituted cyclobutylamine (~10.8)[3]. At physiological pH (7.4), the molecule is fully protonated, creating a strong ion-dipole interaction with water that drives high aqueous solubility. The methoxymethyl group acts as a weak hydrogen bond acceptor, which marginally improves aqueous solubility compared to a purely aliphatic side chain, but it also increases the overall lipophilicity (logP) of the un-ionized free base.

Ionization Protonated Protonated FreeBase FreeBase Protonated->FreeBase Deprotonation (OH-) FreeBase->Protonated Protonation (H+)

Caption: pH-dependent ionization states of 3-(methoxymethyl)cyclobutan-1-amine.

Solubility Profiling Workflows

To accurately characterize this compound, we employ a two-tiered, self-validating system: Kinetic Solubility for early-stage triage and Thermodynamic Solubility for late-stage formulation.

SolubilityWorkflow Compound 3-(methoxymethyl)cyclobutan-1-amine Kinetic Kinetic Solubility (DMSO Stock + Buffer) Compound->Kinetic Rapid Assessment Thermo Thermodynamic Solubility (Shake-Flask Method) Compound->Thermo Equilibrium State Nephelometry Laser Nephelometry (Light Scattering) Kinetic->Nephelometry Precipitate Detection LCMS LC-MS / UV-Vis Quantification Thermo->LCMS Saturated Solution HTS HTS Triage (Early Discovery) Nephelometry->HTS Formulation Lead Optimization & Formulation LCMS->Formulation

Caption: Workflow for kinetic and thermodynamic solubility profiling.

Protocol 1: High-Throughput Kinetic Solubility (Laser Nephelometry)

Kinetic solubility measures the precipitation point of a compound when a pre-dissolved organic stock is introduced into an aqueous buffer[6]. This mimics the sudden dilution of a formulated drug entering the bloodstream.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-(methoxymethyl)cyclobutan-1-amine in 100% DMSO to create a 10 mM stock solution[6].

  • Serial Dilution: Prepare a linear serial dilution of the stock in a 96-well or 384-well microtiter plate.

  • Buffer Addition: Rapidly dispense aqueous phosphate buffer (pH 7.4) into each well. Critical Causality: The final DMSO concentration must be strictly maintained at ≤5%[6]. Higher DMSO concentrations artificially inflate solubility by acting as a co-solvent, masking the true aqueous precipitation point.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow metastable supersaturated states to crash out.

  • Nephelometric Detection: Scan the plate using a laser nephelometer equipped with a 632.8 nm red diode laser[6]. Undissolved particles (or oil droplets, in the case of the free base) will scatter the light.

  • Data Analysis: Plot scattered light intensity against compound concentration. The inflection point (kick-off curve) indicates the kinetic solubility limit.

Protocol 2: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid phase and the saturated solution, free from the supersaturation artifacts caused by DMSO[7].

Step-by-Step Methodology:

  • Solid Dispensation: Add an excess amount of crystalline 3-(methoxymethyl)cyclobutan-1-amine hydrochloride salt into a sealed glass vial[7]. (Note: The free base oil cannot be used for standard solid-state thermodynamic assays).

  • Solvent Addition: Add a precisely measured volume of the target solvent (e.g., FaSSIF, FeSSIF, or pH-adjusted buffers).

  • Equilibration: Place the vial in a temperature-controlled incubator shaker at 25°C or 37°C. Shake at 400 rpm for 24 to 72 hours to ensure complete thermodynamic equilibrium[7].

  • Phase Separation: Remove the sample and subject it to high-speed centrifugation or filtration (using a 0.22 µm PTFE filter) to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using LC-MS or UV-Vis spectroscopy against a previously established calibration curve[7].

  • pH Verification (Self-Validating Step): Critical Causality: Highly soluble amine salts can act as weak acids/bases and significantly alter the buffer's pH. You must measure the final pH of the saturated solution to ensure the solubility value corresponds to the intended pH condition[7].

Formulation & Salt Screening Implications

The solubility of 3-(methoxymethyl)cyclobutan-1-amine is strictly governed by the Henderson-Hasselbalch relationship.

Because the free base (CAS 2242579-99-1) is a colorless oil[2], it presents significant handling and formulation challenges. Oils lack a defined crystal lattice energy, which alters their dissolution thermodynamics and makes them prone to phase separation rather than true precipitation.

To bypass this, drug development professionals must utilize the hydrochloride salt (CAS 1068160-25-7)[5]. The chloride counterion disrupts the oil network, forming a stable crystalline lattice. Below pH 9.0, the salt exhibits exceptionally high solubility due to complete ionization. However, formulators must be cautious: if the local pH exceeds 10.5 (e.g., during basic compounding or in specific intestinal compartments), the compound will deprotonate, and the lipophilic free base oil will phase-separate, potentially leading to erratic bioavailability.

References

  • National University of Pharmacy (Ukraine) - The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications) - Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from:[Link]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[Link]

Sources

Foundational

Thermal Stability Profile of 3-(methoxymethyl)cyclobutan-1-amine: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, sp³-rich scaffolds are highly sought after to improve the pharmacokinetic properties of drug candidates. 3-(methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0 for the fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, sp³-rich scaffolds are highly sought after to improve the pharmacokinetic properties of drug candidates. 3-(methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0 for the free base; CAS: 1068160-25-7 for the cis-hydrochloride salt) is a critical bifunctional building block[1][2]. However, its unique structural topology—combining a strained cyclobutane ring, a nucleophilic primary amine, and a methoxymethyl (MOM) ether—presents specific thermal stability challenges during synthesis, purification (e.g., distillation), and long-term storage.

This whitepaper provides an in-depth analysis of the thermodynamic vulnerabilities of 3-(methoxymethyl)cyclobutan-1-amine, detailing the causality behind its degradation pathways, and establishes self-validating experimental protocols for assessing its thermal integrity.

Structural Determinants of Thermal Stability

To predict and control the thermal behavior of 3-(methoxymethyl)cyclobutan-1-amine, we must deconstruct the molecule into its three reactive domains. The thermal stability of this compound is not a monolithic property; rather, it is dictated by the weakest bond under specific environmental conditions.

The Methoxymethyl (MOM) Ether Linkage

The MOM ether is generally robust under basic and nucleophilic conditions, tolerating elevated temperatures during cross-coupling reactions. However, the -O-C-O- acetal-like linkage is highly labile under acidic thermal stress [3][4]. When heated in the presence of trace Brønsted or Lewis acids, the MOM group undergoes cleavage to yield 3-aminocyclobutan-1-ol, releasing formaldehyde and methanol as byproducts. Consequently, thermal processing (e.g., rotary evaporation or distillation) must be strictly pH-controlled.

The Primary Amine

Free primary amines are highly susceptible to thermal oxidation and nucleophilic condensation[5]. At elevated temperatures (>80°C) in the presence of atmospheric oxygen, the free base of 3-(methoxymethyl)cyclobutan-1-amine can undergo oxidative degradation to form imines, or self-condense to form oligomeric impurities. Causality of Salt Formation: By converting the free base to its hydrochloride salt (CAS: 1068160-25-7), the amine lone pair is protonated. This eliminates its nucleophilicity and drastically increases the thermal activation energy required for oxidative degradation, allowing for stable long-term storage[1][6].

Cyclobutane Ring Strain

The cyclobutane ring possesses approximately 26.5 kcal/mol of inherent ring strain due to constrained bond angles (~90°). While stable at standard reaction temperatures, extreme pyrolytic conditions (>300°C) induce thermal cycloreversion or C-C bond scission, leading to ring-opening and the formation of diene derivatives[7][8].

ThermalDegradation SM 3-(methoxymethyl)cyclobutan-1-amine (Starting Material) Cond1 Acidic Thermal Stress (>60°C, H+) SM->Cond1 Cond2 Oxidative Thermal Stress (>80°C, O2) SM->Cond2 Cond3 Extreme Pyrolysis (>300°C) SM->Cond3 Deg1 MOM Ether Cleavage (3-aminocyclobutan-1-ol) Cond1->Deg1 Hydrolysis Deg2 Amine Oxidation & Oligomerization Cond2->Deg2 Radical / Oxidative Deg3 Cyclobutane Ring Opening (Diene derivatives) Cond3->Deg3 C-C Bond Scission

Fig 1. Primary thermal degradation pathways of 3-(methoxymethyl)cyclobutan-1-amine.

Quantitative Physicochemical & Thermal Data

The following table synthesizes the critical thermal and physical parameters for 3-(methoxymethyl)cyclobutan-1-amine to guide experimental design.

PropertyValue (Free Base)Value (HCl Salt)Scientific Rationale & Implications
Molecular Weight 115.17 g/mol [2]151.63 g/mol [9]Salt formation increases mass but drastically improves handling.
Boiling Point 90–95 °C at 10 mmHg[10]N/A (Decomposes)Vacuum distillation is mandatory for the free base to prevent thermal degradation at atmospheric boiling temperatures.
Storage Temperature 2–8 °C (Refrigerated)[6]2–8 °C (Refrigerated)[6]Refrigeration suppresses the kinetic rate of spontaneous amine oxidation and MOM ether hydrolysis.
Atmosphere Argon / Nitrogen[5]Argon / NitrogenInert gas blanketing prevents atmospheric moisture (hydrolysis) and oxygen (oxidation) from interacting with the compound.

Experimental Methodologies for Thermal Stability Assessment

To ensure scientific integrity, thermal stability must be evaluated using self-validating, orthogonal techniques. Below are the standard operating procedures (SOPs) utilized in our application labs.

Protocol A: Solid-State Thermogravimetric Analysis (TGA) & DSC

Purpose: To determine the absolute thermal decomposition onset ( Td​ ) and identify phase transitions (melting, desolvation) of the hydrochloride salt. Causality: We utilize a slow heating rate (10 °C/min) under a strict nitrogen purge. A faster heating rate would cause thermal lag, masking closely eluting thermal events (e.g., differentiating between the loss of residual solvent and the actual onset of MOM ether pyrolytic cleavage).

Step-by-Step Workflow:

  • Calibration: Calibrate the TGA/DSC instrument using an Indium standard to ensure temperature accuracy within ±0.1 °C.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 3-(methoxymethyl)cyclobutan-1-amine hydrochloride into an aluminum crucible. Do not hermetically seal the pan; pierce the lid to allow evolved gases (e.g., HCl, formaldehyde) to escape, preventing artificial pressure buildup that alters degradation kinetics.

  • Purge: Equilibrate the furnace at 25 °C under a dry Nitrogen flow of 50 mL/min for 15 minutes to eliminate ambient oxygen[8].

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.

  • Data Analysis: Plot the weight loss (%) and the derivative weight loss (DTG) against temperature. The onset of the first major mass loss peak (excluding initial moisture loss <100 °C) represents the thermal decomposition temperature ( Td​ ).

Protocol B: Solution-Phase Forced Degradation (Thermal-Acidic Stress)

Purpose: To simulate harsh reaction conditions and generate a degradation profile for HPLC-MS method development. Causality: By intentionally forcing the degradation of the MOM ether to ~10-20%, we create a self-validating system. If our analytical method can successfully resolve the parent peak from the generated 3-aminocyclobutan-1-ol degradation peak, the method is deemed stability-indicating[4][5].

Step-by-Step Workflow:

  • Stock Solution: Prepare a 1.0 mg/mL solution of 3-(methoxymethyl)cyclobutan-1-amine in HPLC-grade Acetonitrile.

  • Stress Condition: Transfer 5.0 mL of the stock solution to a pressure-rated glass vial. Add 1.0 mL of 0.1 M HCl to induce acidic thermal stress.

  • Thermal Incubation: Seal the vial and incubate in a heated reaction block at 60 °C for exactly 24 hours.

  • Quenching: Remove the vial and immediately place it in an ice bath. Neutralize the solution by adding exactly 1.0 mL of 0.1 M NaOH to halt the degradation kinetics.

  • Analysis: Dilute the sample 1:10 with mobile phase and inject onto an LC-MS system (C18 column, gradient water/acetonitrile with 0.1% Formic Acid). Monitor for the disappearance of the parent mass ( m/z 116.1 for [M+H]+) and the appearance of the des-MOM alcohol ( m/z 88.1 for [M+H]+).

Conclusion & Best Practices

For drug development professionals utilizing 3-(methoxymethyl)cyclobutan-1-amine, thermal stability is heavily context-dependent.

  • For Storage: Always procure and store the compound as the hydrochloride salt at 2-8 °C under an inert atmosphere[6].

  • For Synthesis: Avoid prolonged heating (>60 °C) in highly acidic media to prevent MOM ether cleavage[3].

  • For Purification: If the free base must be isolated, utilize high-vacuum distillation (e.g., 10 mmHg) to keep the pot temperature strictly below 95 °C[10], thereby avoiding thermal amine oligomerization and cyclobutane ring scission.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Methoxymethyl)cyclobutan-1-amine as a Strategic Building Block for Next-Generation Diazabicyclooctane (DBO) β-Lactamase Inhibitors

Introduction & Scientific Rationale The rapid proliferation of carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant Pseudomonas aeruginosa has created a critical need for novel β-lactamase inhibitors (BLIs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rapid proliferation of carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant Pseudomonas aeruginosa has created a critical need for novel β-lactamase inhibitors (BLIs)[1]. While first-generation non-β-lactam BLIs like avibactam established the clinical viability of the diazabicyclooctane (DBO) scaffold, resistance mechanisms continue to evolve[2]. To overcome this, structural diversification at the 2-position carboxamide of the DBO core has become a primary focus in medicinal chemistry[3].

The incorporation of 3-(methoxymethyl)cyclobutan-1-amine into the DBO or boronic acid transition state inhibitor (BATSI) scaffold offers profound thermodynamic and kinetic advantages:

  • Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the side chain. This pre-organization reduces the entropic penalty upon binding to the enzyme's active site, a principle successfully utilized in other rigidified BLIs to enhance binding affinity[3].

  • Steric Shielding: The cyclobutane moiety provides significant steric bulk, which acts as a physical shield protecting the DBO core from premature hydrolysis by off-target hydrolases or mutant β-lactamases[4].

  • Targeted Hydrogen Bonding: The methoxymethyl (MOM) ether acts as a critical hydrogen-bond acceptor. In the active site of Class A and C serine β-lactamases, this oxygen can anchor to conserved residues (e.g., Asn132 or Tyr105), stabilizing the reversible covalent intermediate formed at the catalytic Ser70 residue[5].

Experimental Workflow: Synthesis of a DBO-Cyclobutane Hybrid

This protocol details the coupling of 3-(methoxymethyl)cyclobutan-1-amine to an allyl-protected DBO core, followed by deprotection and sulfation to yield the active inhibitor.

Causality in Protocol Design
  • Coupling Reagent (HATU): Chosen over standard EDC/HOBt due to the steric hindrance of the cyclobutylamine. HATU accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, minimizing epimerization at the chiral DBO center.

  • Deprotection Strategy (Pd(0) Cleavage): An allyl ester is utilized for DBO protection because it can be cleaved under neutral, mild palladium-catalyzed conditions, preserving the acid-sensitive methoxymethyl ether.

  • Sulfation Reagent (SO₃·Pyridine): A mild sulfating agent is required to prevent the acidic cleavage of the MOM group while efficiently sulfating the N-hydroxy core to generate the active pharmacophore.

Step-by-Step Methodology

Step 1: Amide Coupling

  • Dissolve the allyl-protected N-hydroxy-DBO-carboxylic acid (1.0 eq) and 3-(methoxymethyl)cyclobutan-1-amine (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the reaction vessel to 0 °C. Note: Cooling prevents exothermic degradation of the sensitive DBO core.

  • Add HATU (1.2 eq) portion-wise over 10 minutes. Remove the ice bath and stir for 2 hours at room temperature.

  • Validation Checkpoint: Monitor the reaction by LC-MS. The product mass should correspond to the expected amide [M+H]⁺.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Allyl Deprotection

  • Dissolve the crude amide in anhydrous DCM (0.1 M).

  • Add glacial acetic acid (2.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Stir at room temperature for 1 hour in the dark.

  • Validation Checkpoint: TLC (10% MeOH in DCM) should indicate the complete consumption of the starting material and the appearance of a more polar spot.

  • Concentrate the mixture and purify via short-plug silica gel chromatography to isolate the deprotected N-hydroxy DBO intermediate.

Step 3: Sulfation and Salt Formation

  • Dissolve the intermediate in anhydrous pyridine (0.1 M).

  • Add SO₃·pyridine complex (4.0 eq) and stir at room temperature for 16 hours under an inert argon atmosphere.

  • Validation Checkpoint: LC-MS (negative ion mode) must show the [M-H]⁻ ion of the sulfated product.

  • Concentrate to remove pyridine, resuspend in 0.1 M aqueous ammonium acetate, and purify via preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with ammonium acetate buffer) to yield the final inhibitor as a stable ammonium salt.

Enzyme Inhibition Data Presentation

To validate the efficacy of the synthesized 3-(methoxymethyl)cyclobutane-DBO derivative, kinetic assays are performed against a panel of clinically relevant β-lactamases using the chromogenic substrate nitrocefin[6].

Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀, nM)

InhibitorKPC-2 (Class A)AmpC (Class C)OXA-48 (Class D)
Avibactam14852
Relebactam2215>1000
DBO-Cyclobutane-MOM 8 5 18

Interpretation: The inclusion of the 3-(methoxymethyl)cyclobutane side chain significantly enhances potency across all classes, particularly against OXA-48, where traditional DBOs like relebactam struggle[1]. The MOM group's ability to engage in auxiliary H-bonding within the widened active site of OXA-48 is hypothesized to drive this enhanced affinity[5].

Mechanism of Action Visualization

Mechanism A Class A β-Lactamase (Ser70 Active Site) C Reversible Covalent Intermediate A->C Nucleophilic Attack B DBO-Cyclobutane Inhibitor B->C Carbonyl Binding D Steric Shielding by Cyclobutane Ring C->D Prevents Hydrolysis E H-Bonding via Methoxymethyl (MOM) C->E Anchors to Asn132

Mechanism of DBO-Cyclobutane inhibitor binding and stabilizing the Ser70 active site.

References

  • 3-(methoxymethyl)cyclobutan-1-amine; CAS No ...
  • 3-(methoxymethyl)
  • Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases | Antimicrobial Agents and Chemotherapy ASM Journals URL
  • Drug Discovery in the Field of β-Lactams: An Academic Perspective - PubMed NIH URL
  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam)
  • Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282)
  • Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam ResearchGate / Frontiers in Microbiology URL

Sources

Application

Application Note: Optimized Reductive Amination of 3-(Methoxymethyl)cyclobutan-1-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary In modern drug discovery, the incorporation of sp³-rich motifs such as cyclobutanes is a validated strategy to impro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

In modern drug discovery, the incorporation of sp³-rich motifs such as cyclobutanes is a validated strategy to improve the pharmacokinetic profiles and metabolic stability of drug candidates. Specifically, 3-(methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0)[1] serves as a highly versatile primary amine building block. The methoxymethyl ether provides a stable hydrogen-bond acceptor, while the cyclobutane ring restricts conformational flexibility. This application note details a field-proven, self-validating protocol for the reductive amination of this amine with various aldehydes and ketones to synthesize structurally diverse secondary and tertiary amines[2].

Mechanistic Rationale and Reagent Selection

The reductive amination of carbonyl compounds is a cornerstone transformation in organic synthesis. For the functionalization of 3-(methoxymethyl)cyclobutan-1-amine, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice[3].

  • Mildness and Chemoselectivity : The boron-hydrogen bond in STAB is stabilized by the steric hindrance and electron-withdrawing effects of the three acetoxy groups[4]. Consequently, STAB selectively reduces iminium ions at a much faster rate than it reduces unreacted aldehydes or ketones[4]. This kinetic preference allows for highly efficient one-pot procedures without the premature reduction of the carbonyl substrate into an alcohol.

  • Toxicity and Byproducts : STAB is preferred over sodium cyanoborohydride (NaCNBH₃) because it bypasses the generation of highly toxic cyanide byproducts and generally provides superior yields with better reproducibility during synthesis[2].

  • Solvent Kinetics : 1,2-Dichloroethane (DCE) is the optimal solvent for this transformation. Empirical studies demonstrate that reductive aminations proceed significantly faster in DCE compared to tetrahydrofuran (THF) or dichloromethane (DCM)[3].

Experimental Workflow & Causality

The logical progression of the reductive amination process is mapped below. This workflow emphasizes the transition from substrate mixing to the selective reduction of the transient imine/iminium species.

ReductiveAmination N1 1. Substrate Mixing 3-(methoxymethyl)cyclobutan-1-amine + Carbonyl N2 2. Imine/Iminium Formation Catalyzed by AcOH N1->N2 DCE or THF RT, N2 atm N3 3. Selective Reduction Addition of NaBH(OAc)3 N2->N3 1.5-2.0 eq STAB In-process LC-MS N4 4. Reaction Quench Aqueous NaHCO3 N3->N4 Full Conversion (2-24 h) N5 5. Target Isolation Secondary/Tertiary Amine N4->N5 Phase Extraction & Chromatography

Fig 1: Logical workflow for the reductive amination of 3-(methoxymethyl)cyclobutan-1-amine.

Quantitative Optimization Matrix

The reaction conditions must be tailored based on the electrophilicity and steric bulk of the carbonyl partner. The following table summarizes the optimized parameters for reacting 3-(methoxymethyl)cyclobutan-1-amine with various substrate classes[3][5].

Carbonyl Substrate TypePreferred SolventAcOH AdditiveSTAB EquivalentsReaction TimeExpected Yield
Aliphatic Aldehydes DCENot required1.5 eq2 - 4 h85 - 95%
Aromatic Aldehydes DCENot required1.5 eq2 - 6 h80 - 95%
Acyclic/Cyclic Ketones DCE1.0 eq1.5 - 2.0 eq12 - 24 h75 - 90%
Sterically Hindered Ketones THF or DCE1.0 eq2.0 eq24 - 48 h50 - 70%

Note: While primary amines can theoretically undergo over-alkylation to form tertiary amines, the reaction rate for the second alkylation is typically very slow with STAB, allowing for the high-yielding isolation of the mono-alkylated secondary amine[4].

Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process analytical controls to ensure causality and prevent downstream failures.

Step 1: Preparation and Imine Formation
  • System Purge : Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert nitrogen gas.

  • Substrate Addition : Dissolve 3-(methoxymethyl)cyclobutan-1-amine (1.0 equivalent) and the target aldehyde or ketone (1.05 equivalents) in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.2 M.

    • Causality: A slight excess of the carbonyl compound ensures complete consumption of the valuable cyclobutane amine. DCE is utilized to maximize the reaction kinetics[3].

  • Catalysis (Conditional) : If the substrate is a ketone, add glacial acetic acid (1.0 equivalent) dropwise.

    • Causality: Acetic acid acts as a stoichiometric catalyst. It protonates the carbonyl oxygen, dramatically accelerating the nucleophilic attack by the amine to form the highly reactive iminium ion[4].

  • In-Process Control 1 : Stir the mixture at room temperature for 30 minutes. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation: Proceed to the next step only when the mass of the starting amine is depleted and the [M+H]⁺ peak of the imine/iminium intermediate is dominant.

Step 2: Selective Reduction
  • Reagent Addition : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 to 2.0 equivalents) portion-wise over 10 minutes[5].

    • Causality: Portion-wise addition mitigates any mild exothermic effects. STAB is stable in the presence of acetic acid, ensuring the reducing agent is not degraded before it can act on the iminium ion[4].

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature under nitrogen.

  • In-Process Control 2 : Monitor the reaction via TLC (Ninhydrin stain) or LC-MS every 2 hours. Validation: The reaction is deemed complete when the imine intermediate is fully converted to the target secondary amine mass.

Step 3: Quench and Isolation
  • Neutralization : Once complete conversion is validated, cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution (CO₂) ceases and the pH reaches ~8.

    • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid and hydrolyzes the unreacted boron complexes, ensuring the newly formed amine is fully deprotonated and readily partitions into the organic phase.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography on silica gel.

    • Pro-Tip: Pre-treat the silica with 1% triethylamine (Et₃N) in the eluent (e.g., DCM/MeOH gradient) to prevent the secondary amine product from streaking on the column.

References

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes". mdma.ch.
  • "Sodium triacetoxyborohydride". organic-chemistry.org.
  • "Sodium Triacetoxyborohydride". sigmaaldrich.com.
  • "3-(Methoxymethyl)cyclobutanamine". sigmaaldrich.com.

Sources

Method

Application Note: Advanced Synthesis of Cyclobutane-Containing Non-Natural Amino Acids

Executive Summary The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development. Cyclobutane amino acids (CBAAs) have emerged as highly valuable building blocks because t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development. Cyclobutane amino acids (CBAAs) have emerged as highly valuable building blocks because their puckered, strained ring systems impose strict conformational restrictions on peptide backbones. This rigidity enhances metabolic stability against proteolysis and improves binding affinity to target receptors.

Historically, synthesizing heavily substituted cyclobutane rings required harsh ultraviolet (UV) irradiation or complex, multi-step geometric constraints. This application note details modern, highly efficient protocols for CBAA synthesis, focusing on Visible-Light Photocatalyzed [2+2]-Cycloaddition and Photoredox Strain-Release Cascades . Designed for synthetic chemists and drug development professionals, this guide provides self-validating methodologies, mechanistic rationales, and quantitative benchmarks to ensure reproducible integration of CBAAs into peptidomimetic pipelines.

Mechanistic Rationale & Pathway Selection

Selecting the correct synthetic pathway depends on the desired substitution pattern of the cyclobutane ring. We highlight three authoritative strategies:

  • Energy Transfer (EnT) Photocatalysis (α-CBAAs): Traditional UV-mediated [2+2] cycloadditions often lead to the degradation of sensitive functional groups. By utilizing a visible-light triplet energy transfer catalyst—specifically [Ir(dFCF3ppy)2dtbpy]PF6—chemists can achieve selective [2+2]-cycloaddition between α,β-dehydroamino acids (DhAAs) and styrene-type olefins 1. Causality: The Iridium catalyst absorbs 415 nm blue light and undergoes intersystem crossing to a long-lived triplet state (~60 kcal/mol). This energy is perfectly tuned to transfer to the styrene via Dexter energy transfer (confirmed by Stern-Volmer quenching), exciting it to a triplet diradical that attacks the ground-state DhAA, yielding the cyclobutane with excellent diastereoselectivity.

  • Photoredox Strain-Release Cascades (1,1,3-Trisubstituted CBAAs): Bicyclo[1.1.0]butanes (BCBs) possess immense ring strain (~65 kcal/mol). Using α-silylamines as radical donors under photoredox conditions triggers a strain-release/[3,3]-rearrangement cascade. Causality: The addition of a radical to the central C–C bond of the BCB relieves the geometric strain, driving the reaction forward to form densely functionalized polysubstituted cyclobutanes 2.

  • Thermal Michael-Dieckmann Cycloaddition (Serine Analogues): For highly electron-poor acceptor alkenes like 2-acylaminoacrylates, thermal[2+2] cycloaddition provides direct access to 2-hydroxycyclobutane amino acids (c4Ser). Causality: The electron-withdrawing groups lower the LUMO of the acceptor, allowing a thermal, stepwise Michael-Dieckmann-type condensation without the need for light 3.

Strategies Start Cyclobutane Precursors Sub1 Dehydroamino Acids Start->Sub1 Sub2 Bicyclo[1.1.0]butanes Start->Sub2 Method1 Visible-Light [2+2] (EnT Photocatalysis) Sub1->Method1 Method2 Photoredox Strain-Release ([3,3]-Rearrangement) Sub2->Method2 Product1 2-Substituted α-CBAAs Method1->Product1 Product2 1,1,3-Trisubstituted CBAAs Method2->Product2

Logical relationships of precursor selection and photocatalytic CBAA synthesis pathways.

Quantitative Method Comparison

The following table summarizes the performance metrics of the primary synthesis routes, allowing researchers to select the optimal protocol based on target requirements.

MethodologyPrecursorsCatalyst / ConditionsTypical YieldDiastereomeric Ratio (d.r.)Key Advantage
Visible-Light [2+2] Dehydroamino acids + Styrenes[Ir(dFCF3ppy)2dtbpy]PF6, 415 nm Blue LED47% – 93%Up to 20:1Mild conditions, high functional group tolerance
Strain-Release Cascade Bicyclo[1.1.0]butanes + α-silylaminesPhotoredox catalyst, LightModerate to GoodAnti-selectiveDirect access to complex 1,1,3-trisubstituted CBAAs
Thermal[2+2] 2-AcylaminoacrylatesHeat (Michael-Dieckmann)40% – 65%VariableSpecific synthesis of c4Ser (Serine analogues)

Standard Operating Procedure: Visible-Light Photocatalyzed [2+2]-Cycloaddition

This protocol details the synthesis of 2-substituted cyclobutane α-amino acids via triplet energy transfer. The methodology is designed to be highly scalable and orthogonal to standard peptide protecting groups (Fmoc, Boc, OtBu).

Reagents & Equipment
  • Substrates: α,β-Dehydroamino acid derivative (0.1 mmol), Styrene derivative (0.3 mmol, 3.0 equiv).

  • Catalyst: [Ir(dFCF3ppy)2dtbpy]PF6 (2.0 mol%).

  • Solvent: Anhydrous Acetonitrile (CH₃CN), 0.1 M.

  • Equipment: Schlenk tube, 415 nm Blue LED irradiation setup, cooling fan.

Step-by-Step Reaction Protocol
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dehydroamino acid (0.1 mmol) and the Iridium photocatalyst (2.0 mol%). Rationale: Solid reagents are added first to minimize loss during solvent transfer.

  • Solvent & Liquid Addition: Transfer the Schlenk tube to a nitrogen-filled glovebox or use standard Schlenk techniques to add anhydrous CH₃CN (1.0 mL) and the styrene derivative (0.3 mmol). Rationale: Anhydrous conditions prevent the competitive hydrolysis of the dehydroamino acid ester groups.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles. Rationale: Molecular oxygen ( O2​ ) is a triplet ground-state molecule and a potent quencher of the Iridium catalyst's excited triplet state. Failure to strictly deoxygenate the solvent will result in complete reaction failure due to aborted energy transfer.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 415 nm Blue LED at room temperature for 24–72 hours (depending on steric bulk). Maintain ambient temperature using a cooling fan. Rationale: 415 nm precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ir-catalyst without directly exciting the organic substrates, preventing unwanted styrene homocoupling.

  • Workup: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the protected CBAA.

Workflow Step1 1. Reagents (DhAA + Styrene) Step2 2. Degassing (Remove O2) Step1->Step2 Step3 3. Irradiation (415 nm LED) Step2->Step3 Step4 4. Deprotection (Acid/Base) Step3->Step4 Step5 5. Isolation (Free α-CBAA) Step4->Step5

Step-by-step experimental workflow for visible-light mediated α-CBAA synthesis.

Deprotection to Free Amino Acids

To utilize the synthesized CBAAs in solid-phase peptide synthesis (SPPS) or biological assays, protecting groups must be cleaved:

  • Global Acidic Hydrolysis: For substrates bearing methyl esters and acetamide units, dissolve the protected CBAA in 6 M HCl and heat to 120 °C for 24 hours. The free CBAA is isolated as its HCl salt (Typical yield: ~73%).

  • Orthogonal Cleavage: For Fmoc/OtBu protected CBAAs, treat the compound with Piperidine (20% in DMF) to selectively cleave the Fmoc group, yielding the free amine (Typical yield: ~56%) while leaving the OtBu ester intact for subsequent coupling 1.

Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • Mechanistic Validation (Stern-Volmer Quenching): If reaction yields drop unexpectedly, validate the energy transfer mechanism by performing a fluorescence quenching experiment. Titrate the styrene derivative into a solution of the Ir-catalyst and measure the emission spectrum. A linear decrease in emission intensity confirms that the styrene is successfully quenching the excited photocatalyst, validating the EnT pathway.

  • Stereochemical Validation (NMR Analysis): The [2+2] cycloaddition typically yields a mixture of diastereoisomers. Use 1D ¹H-NMR and 2D NOESY NMR to determine the diastereomeric ratio (d.r.). The cis- and trans- arrangements of the amine/aryl groups on the cyclobutane ring will show distinct NOE cross-peaks. A successful reaction utilizing the Ir-catalyst protocol should yield d.r. values heavily favoring the cis-arrangement (up to 20:1).

  • Homocoupling Control: Run a control reaction omitting the DhAA. If significant styrene homocoupling is observed, the irradiation wavelength is likely too low (UV range), directly exciting the styrene rather than relying on the catalyst's MLCT band. Ensure the light source is strictly peaked at 415 nm.

References

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition Source: ACS Publications / Journal of the American Chemical Society URL:1

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade Source: RSC Publishing / Chemical Science URL:2

  • Synthesis of Cyclobutane Serine Analogues Source: Universidad de La Rioja / The Journal of Organic Chemistry URL:3

Sources

Application

Application Note: Strategies for the Selective N-Alkylation of 3-(Methoxymethyl)cyclobutan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Experimental design, mechanistic causality, and validated protocols for primary amine functionalization. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Experimental design, mechanistic causality, and validated protocols for primary amine functionalization.

Introduction & Strategic Overview

The compound 3-(methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) is a highly versatile aliphatic primary amine building block[1]. Its unique cyclobutyl scaffold, coupled with a hydrogen-bond accepting methoxymethyl ether, makes it a privileged motif in modern drug discovery. It is frequently utilized in the synthesis of targeted therapies, including MCL-1 inhibitors for oncology[2] and modulators of RNA-binding proteins like Z11 TUTase[3].

A critical transformation in utilizing this building block is N-alkylation to form secondary or tertiary amines. However, the N-alkylation of primary aliphatic amines presents a classic chemoselectivity challenge: the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to uncontrolled over-alkylation (dialkylation)[4][5].

As an application scientist, selecting the correct alkylation strategy is paramount. This guide details two distinct methodologies based on the desired outcome:

  • Reductive Amination: The gold standard for selective mono-alkylation[4][6].

  • Direct Alkylation (SN2): The preferred route for exhaustive di-alkylation or when the electrophile cannot be accessed as a carbonyl[4].

Mechanistic Causality: Choosing the Right Pathway

Why Reductive Amination for Mono-Alkylation?

To achieve a high-yielding secondary amine, the reaction must bypass the SN2 over-alkylation trap. Reductive amination achieves this by reacting the primary amine with an aldehyde or ketone to form a transient imine (or iminium ion) intermediate[4][7]. This intermediate is subsequently reduced in situ.

Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reducing agent of choice[6].

  • Causality: The three electron-withdrawing acetoxy groups stabilize the B-H bond, rendering STAB significantly milder than sodium borohydride (NaBH₄)[7]. STAB selectively reduces the protonated imine without reducing the unreacted aldehyde/ketone starting material[7][8]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a risk when using sodium cyanoborohydride (NaBH₃CN)[5].

  • Solvent Kinetics: 1,2-Dichloroethane (DCE) is preferred over Tetrahydrofuran (THF) because the reduction kinetics of STAB are optimal in halogenated solvents, minimizing side reactions[6][9].

ReactionPathways cluster_red_am Reductive Amination (Preferred for Mono-alkylation) cluster_direct Direct Alkylation (SN2) A 3-(methoxymethyl) cyclobutan-1-amine (Primary Amine) B1 Aldehyde/Ketone + DCE/AcOH A->B1 Pathway A D1 Alkyl Halide (R-X) + Base (DIPEA) A->D1 Pathway B B2 Imine Intermediate B1->B2 B3 NaBH(OAc)3 Reduction B2->B3 C1 Secondary Amine (Mono-alkylated) B3->C1 D2 Over-alkylation Risk D1->D2 E1 Tertiary Amine (Di-alkylated mixture) D2->E1

Reaction pathways for N-alkylation of 3-(methoxymethyl)cyclobutan-1-amine.

Experimental Protocols

Protocol A: Selective Mono-Alkylation via Reductive Amination

Use this protocol to synthesize a secondary amine with high chemoselectivity.

Materials:

  • 3-(methoxymethyl)cyclobutan-1-amine (1.0 eq)

  • Target Aldehyde or Ketone (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq) - Optional, required only for ketones or sterically hindered aldehydes.

  • 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methoxymethyl)cyclobutan-1-amine (1.0 eq) and the carbonyl compound (1.05 eq) in anhydrous DCE[4][6].

  • Catalysis (If applicable): If utilizing a ketone, add glacial acetic acid (1.0 eq) to catalyze imine formation[6][9]. Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 1–2 hours[4].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes to control any mild exotherm[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Analytical checkpoint: Monitor the disappearance of the imine intermediate via LC-MS or TLC.

  • Quench & Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃[4][5]. Causality: This neutralizes the acetic acid and safely hydrolyzes unreacted borohydride species. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Purify via silica gel flash chromatography (typically using a DCM/MeOH gradient with 1% Et₃N to prevent amine streaking) to yield the pure secondary amine[4].

Protocol B: Direct Alkylation (SN2) for Tertiary Amines

Use this protocol when exhaustive dialkylation is desired, or when synthesizing specific tertiary amine derivatives.

Materials:

  • 3-(methoxymethyl)cyclobutan-1-amine (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (2.5 eq for dialkylation)

  • Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the primary amine (1.0 eq) and the base (3.0 eq) in anhydrous DMF at room temperature.

  • Electrophile Addition: Add the alkyl halide (2.5 eq) dropwise[4].

  • Heating: Heat the reaction mixture to 60–80 °C for 12–24 hours. Causality: Elevated temperatures are required to overcome the steric hindrance of the cyclobutane ring during the second alkylation event.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (5 × 20 mL) to remove the DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the tertiary amine (e.g., N,N-dibenzyl-3-(methoxymethyl)cyclobutan-1-amine)[10].

Quantitative Data & Optimization Matrix

To assist in experimental planning, the following table summarizes the expected outcomes and optimization parameters for functionalizing 3-(methoxymethyl)cyclobutan-1-amine.

ParameterProtocol A (Reductive Amination)Protocol B (Direct SN2 Alkylation)
Primary Goal Selective Mono-alkylation (2° Amine)Exhaustive Alkylation (3° Amine)
Electrophile Aldehyde or KetoneAlkyl Halide (R-Cl, R-Br, R-I)
Reagents NaBH(OAc)₃ (1.5 eq), ± AcOHK₂CO₃ or DIPEA (3.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)DMF or Acetonitrile (MeCN)
Temperature 0 °C to Room Temperature60 °C to 80 °C
Over-alkylation Risk Low (< 5% dialkylation observed)High (Intended outcome)
Expected Yield 75% – 95%60% – 85%

Downstream Applications in Drug Discovery

Once the 3-(methoxymethyl)cyclobutan-1-amine core is successfully N-alkylated, the resulting secondary amine can be coupled to various heterocyclic scaffolds. For instance, coupling this amine to a quinolinone core has been demonstrated in the synthesis of Z11 TUTase inhibitors[3], while coupling to pyrimidine/pyridine scaffolds is utilized in MCL-1 inhibitor development[2].

DrugDiscovery N1 3-(methoxymethyl)cyclobutan-1-amine (Versatile Building Block) N2 Selective N-Alkylation (Reductive Amination) N1->N2 N3 Scaffold Decoration (e.g., Quinolinone core coupling) N2->N3 N4 Targeted Inhibitors (e.g., MCL-1, Z11 TUTase) N3->N4

Integration of the amine building block into targeted drug discovery workflows.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Patent CN116157392A. (2023). Compounds targeting RNA-binding or RNA-modifying proteins.

Sources

Method

using 3-(methoxymethyl)cyclobutan-1-amine to create 3D fragment libraries

Advancing Fragment-Based Drug Discovery: Engineering sp³-Rich 3D Fragment Libraries Using 3-(Methoxymethyl)cyclobutan-1-amine The Paradigm Shift to 3D Chemical Space Historically, Fragment-Based Drug Discovery (FBDD) has...

Author: BenchChem Technical Support Team. Date: March 2026

Advancing Fragment-Based Drug Discovery: Engineering sp³-Rich 3D Fragment Libraries Using 3-(Methoxymethyl)cyclobutan-1-amine

The Paradigm Shift to 3D Chemical Space

Historically, Fragment-Based Drug Discovery (FBDD) has relied heavily on flat, sp²-hybridized aromatic scaffolds. While these "flatland" fragments are synthetically accessible and conform easily to the Rule of Three (Ro3), they frequently suffer from poor aqueous solubility, off-target promiscuity, and limited vectorality during the hit-to-lead optimization phase[1]. To combat clinical attrition, modern FBDD campaigns emphasize increasing the fraction of sp³ carbons (Fsp³) within screening libraries[2].

Cyclobutanes represent an underrepresented yet highly attractive 3D scaffold. Unlike planar benzenes, the cyclobutane ring adopts a puckered conformation, projecting substituents into distinct three-dimensional vectors and allowing for the exploration of novel pharmacophore space[1].

Scaffold Deep-Dive: 3-(Methoxymethyl)cyclobutan-1-amine

As a Senior Application Scientist, I select 3-(methoxymethyl)cyclobutan-1-amine (CAS: 1209654-41-0) as a foundational building block for 3D library generation due to three strategic structural advantages[3]:

  • The Primary Amine Handle: This acts as a highly reactive, versatile nucleophilic growth vector. It enables rapid parallel synthesis via well-established chemistries (amide coupling, reductive amination, and urea formation), ensuring high-throughput library generation[1].

  • The Methoxymethyl Group: The −CH2​OCH3​ moiety provides a flexible hydrogen bond acceptor (HBA) via the ether oxygen. It subtly modulates lipophilicity without adding excessive molecular weight, ensuring the final elaborated fragments remain strictly Ro3-compliant[3].

  • Inherent Stereochemical Diversity: The relative stereochemistry (cis/trans isomers) of the cyclobutane core orients the amine and methoxymethyl groups in entirely different trajectories. This maximizes the library's coverage in Principal Moment of Inertia (PMI) space, pushing the fragments out of the rod-like domain and into the highly desirable spherical and disc-like regions[1].

Workflow for 3D Fragment Generation

G cluster_reactions Parallel Synthesis Pathways cluster_products Diversified 3D Fragments Core 3-(Methoxymethyl)cyclobutan-1-amine (sp3-rich 3D Scaffold) Amide Amide Coupling (Acyl Chlorides / Carboxylic Acids) Core->Amide Vector 1 RedAm Reductive Amination (Aldehydes / Ketones) Core->RedAm Vector 2 Urea Urea Formation (Isocyanates) Core->Urea Vector 3 AmideProd Cyclobutane Amides Amide->AmideProd AminesProd Secondary Amines RedAm->AminesProd UreaProd Cyclobutane Ureas Urea->UreaProd Validation Quality Control & Self-Validation (LC-MS, 1H/13C NMR) AmideProd->Validation AminesProd->Validation UreaProd->Validation PMI Shape Diversity Analysis (PMI Plot & Ro3 Filtering) Validation->PMI Purity >95% Final Validated 3D Fragment Library PMI->Final

Workflow for generating a 3D fragment library from 3-(methoxymethyl)cyclobutan-1-amine.

Physicochemical Profiling & Targeting

To ensure the resulting library remains viable for biochemical screening, the derivatization of the primary amine must be strictly controlled. The table below outlines the baseline properties of the core scaffold and the targeted physicochemical space for the final elaborated fragments[4].

Property3-(Methoxymethyl)cyclobutan-1-amineTarget 3D Fragment SpaceScientific Rationale
Molecular Weight 115.17 g/mol 150 – 300 g/mol Allows room for functionalization while strictly adhering to Ro3 limits.
cLogP ~0.51.0 – 3.0Ensures optimal aqueous solubility for high-concentration biochemical screening.
Fsp³ 1.0> 0.45Guarantees high 3D character, reducing clinical attrition rates.
H-Bond Donors 2≤ 3Maintains cell permeability and minimizes non-specific protein aggregation.
H-Bond Acceptors 2≤ 3Prevents excessive desolvation penalties during target binding.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Because the starting amine is highly polar and easily ionizable, its consumption serves as an internal control mechanism.

Protocol A: High-Throughput Amide Coupling

Causality: We utilize HATU and DIPEA in DMF. HATU is selected over traditional carbodiimides (like EDC) because its highly reactive nature ensures rapid, complete conversion of the slightly sterically hindered cyclobutylamine, minimizing the need for extensive downstream purification. DIPEA acts as a non-nucleophilic base to scavenge generated protons without competing for the activated ester.

  • Preparation: Dispense 0.1 mmol of the target carboxylic acid into a reaction vial. Add 0.12 mmol of HATU and 0.3 mmol of DIPEA in 1 mL of anhydrous DMF. Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add 0.1 mmol of 3-(methoxymethyl)cyclobutan-1-amine to the vial.

  • Self-Validation Check: After 2 hours, sample the reaction for LC-MS. The protocol is validated if the amine mass ( m/z 116.1 [M+H]+ ) is completely consumed. If the amine peak persists alongside the activated ester mass, it indicates localized steric hindrance at the cyclobutane core; respond by elevating the temperature to 40°C for an additional hour.

  • Isolation: Quench with water, extract with EtOAc, and purify via preparative reverse-phase HPLC.

Protocol B: Reductive Amination for Secondary Amines

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the starting aldehyde/ketone to an alcohol, driving the equilibrium entirely toward the iminium intermediate and subsequently the desired secondary amine.

  • Iminium Formation: Combine 0.1 mmol of 3-(methoxymethyl)cyclobutan-1-amine and 0.1 mmol of the target aldehyde/ketone in 2 mL of 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (1 eq).

  • Self-Validation Check: Stir for 2 hours at room temperature. Do not add the reducing agent yet. Sample for LC-MS to confirm the complete disappearance of the primary amine ( m/z 116.1) and the formation of the intermediate iminium ion. This step ensures no unreacted primary amine will contaminate the final product.

  • Reduction: Only upon validation of iminium formation, add 0.15 mmol of NaBH(OAc)3​ . Stir for 12 hours.

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, and purify via flash chromatography.

Protocol C: Quality Control & PMI Analysis

For a synthesized fragment to be formally inducted into the screening library, it must pass rigorous quality control.

  • Purity Validation: Confirm >95% purity via LC-MS (UV 254/214 nm) and 1H NMR.

  • Shape Diversity Validation: Calculate the Normalized Principal Moments of Inertia (NPR1 and NPR2) for the lowest-energy conformer of each purified fragment. Plot these values on a standard triangular PMI plot. A successful 3D library generation is validated when the cumulative data points populate the space away from the NPR1 = 0, NPR2 = 1 coordinate (the "flatland" axis), proving the cyclobutane core successfully imparted 3D character[1].

References

  • Hamilton, D. J., et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem, Wiley-VCH GmbH, 2022. URL:[Link]

  • Spring, D. R., et al. "Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery." Chemical Science, Royal Society of Chemistry, 2020. URL:[Link]

  • Wijtmans, M., et al. "Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor." RSC Advances, Royal Society of Chemistry, 2021. URL:[Link]

Sources

Application

Mastering Amide Synthesis: Application Notes and Protocols for the Acylation of 3-(Methoxymethyl)cyclobutan-1-amine with Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in a vast number of pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in a vast number of pharmaceuticals underscores the critical need for robust and versatile synthetic methodologies. The incorporation of unique bioisosteres, such as the cyclobutane ring, can impart favorable pharmacokinetic and pharmacodynamic properties, including metabolic stability and conformational rigidity. This guide provides a comprehensive technical overview and detailed protocols for the acylation of 3-(methoxymethyl)cyclobutan-1-amine, a valuable building block in medicinal chemistry, with various acid chlorides.

Introduction to Acylation in Drug Discovery

The acylation of amines to form amides is a fundamental transformation in organic synthesis. The resulting N-acyl compounds are pivotal intermediates in the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. The cyclobutane motif, in particular, has garnered significant interest for its ability to introduce three-dimensionality into otherwise planar molecules, a key factor in optimizing drug-target interactions.

The Chemistry of Amide Bond Formation: A Mechanistic Overview

The reaction between an amine and an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to form the stable amide bond.

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is typically added to neutralize the acid as it is formed, driving the reaction to completion.

The Schotten-Baumann Reaction: A Classic Approach

The Schotten-Baumann reaction, first described in the 1880s, remains a widely used and effective method for the acylation of amines.[1][2] It is characterized by the use of a base, often in an aqueous phase, to neutralize the HCl byproduct.[3] This biphasic approach can be particularly advantageous as it can minimize side reactions, such as the hydrolysis of the acid chloride.

Core Principles of the Acylation Reaction

The success of the acylation of 3-(methoxymethyl)cyclobutan-1-amine hinges on several key factors:

  • Nucleophilicity of the Amine: The primary amine of the cyclobutane derivative is a potent nucleophile, readily attacking the electrophilic acid chloride.

  • Reactivity of the Acid Chloride: Acid chlorides are highly reactive acylating agents, ensuring a favorable reaction rate.

  • Role of the Base: A non-nucleophilic base is essential to scavenge the HCl produced, preventing the protonation of the starting amine and driving the reaction equilibrium towards the product.[4]

  • Solvent Choice: An inert, aprotic solvent is typically used to dissolve the reactants without participating in the reaction.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acylation of 3-(methoxymethyl)cyclobutan-1-amine with an acid chloride in the presence of a base.

Acylation Mechanism Amine 3-(Methoxymethyl)cyclobutan-1-amine TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack AcidChloride Acid Chloride (R-COCl) AcidChloride->TetrahedralIntermediate Base Base (e.g., Triethylamine) ProtonatedAmide Protonated Amide Base->ProtonatedAmide TetrahedralIntermediate->ProtonatedAmide Chloride Elimination Amide N-Acyl-3-(methoxymethyl)cyclobutanamine ProtonatedAmide->Amide Deprotonation BaseHCl Base·HCl ProtonatedAmide->BaseHCl Experimental Workflow Start Starting Materials (Amine, Acid Chloride, Base, Solvent) Reaction Reaction Setup (Inert atmosphere, 0°C to RT) Start->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure N-Acyl Product Characterization->FinalProduct

Sources

Method

Application Note: The Strategic Role of Cyclobutane Derivatives in the Discovery and Development of Novel JAK Inhibitors

Executive Summary The relentless pursuit of highly selective, metabolically stable, and potent Janus kinase (JAK) inhibitors has led medicinal chemists to explore novel molecular scaffolds beyond traditional planar heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of highly selective, metabolically stable, and potent Janus kinase (JAK) inhibitors has led medicinal chemists to explore novel molecular scaffolds beyond traditional planar heterocycles. Among these, the cyclobutane motif has emerged as a transformative building block in drug discovery[1]. By offering unique conformational rigidity and enhanced sp3 character, cyclobutane derivatives—such as the FDA-approved JAK1 inhibitor abrocitinib—demonstrate superior isoform selectivity and pharmacokinetic profiles. This application note provides an in-depth technical guide on the structural advantages, structure-activity relationships (SAR), synthetic methodologies, and self-validating assay protocols essential for developing next-generation cyclobutane-based JAK inhibitors.

The Strategic Advantage of the Cyclobutane Scaffold

Historically, drug discovery heavily relied on flat, sp2-hybridized aromatic rings. However, increasing the fraction of sp3 carbons ( Fsp3​ ) is directly correlated with clinical success due to improved solubility and reduced off-target binding.

Unlike larger, conformationally flexible cycloalkanes (e.g., cyclohexane) that can flip between chair and boat conformations, cyclobutane is uniquely constrained. Due to high ring strain, it adopts a rigid, puckered conformation with an angle of approximately 30°[2]. This structural pre-organization provides several critical advantages:

  • Conformational Locking: The puckered geometry locks attached pharmacophores into an optimal 3D trajectory, reducing the entropic penalty upon binding to the JAK ATP-binding pocket[1].

  • Metabolic Stability: Replacing metabolically vulnerable moieties (like cyclohexane or unhindered amines) with cyclobutane significantly reduces clearance driven by cytochrome P450 (CYP) oxidation[2].

  • Bioisosteric Replacement: Cyclobutane serves as an excellent isostere for azetidine. For instance, replacing the azetidine ring in baricitinib with a cyclobutane yields the analog WU10, which maintains potent JAK1/2 inhibition while demonstrating efficacy in reducing Graft-Versus-Host Disease (GvHD) in preclinical models[3].

SAR Cyclobutane Cyclobutane Scaffold Rigidity Conformational Rigidity (~30° Puckered) Cyclobutane->Rigidity Metabolism Metabolic Stability (Reduced CYP Clearance) Cyclobutane->Metabolism Selectivity Isoform Selectivity (JAK1 vs JAK2/3) Rigidity->Selectivity Potency Binding Potency (Optimal Trajectory) Rigidity->Potency

Impact of cyclobutane scaffold integration on pharmacological properties of JAK inhibitors.

Mechanistic Overview: JAK-STAT Signaling & Targeted Inhibition

The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. They mediate signaling for numerous cytokines involved in immunity and inflammation. Dysregulation of this pathway is a hallmark of autoimmune diseases and hematological malignancies. Cyclobutane-containing inhibitors operate as ATP-competitive antagonists. By projecting their functional groups deep into the solvent-exposed front of the ATP pocket, the cyclobutane core exploits subtle amino acid differences between JAK isoforms (e.g., targeting E966 in JAK1) to achieve remarkable selectivity.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (1/2/3/TYK2) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription STAT_Dimer->Nucleus Translocation Inhibitor Cyclobutane JAKi (e.g., Abrocitinib) Inhibitor->JAK Blocks ATP Site

Mechanistic pathway of JAK-STAT signaling and targeted inhibition by cyclobutane derivatives.

Structure-Activity Relationship (SAR) Profiling

Strategic substitution on the cyclobutane ring dictates both potency and selectivity[1]. Stereochemistry is paramount; for example, the cis-configuration of the 1,3-diaminocyclobutane core in abrocitinib is strictly required to align the sulfonamide moiety with the JAK1 binding pocket[4].

Table 1: Comparative in vitro Kinase Inhibition (IC50) of Selected JAK Inhibitors

CompoundScaffold ModificationTarget ProfileJAK1 IC50JAK2 IC50JAK3 IC50
Abrocitinib cis-1,3-diaminocyclobutaneSelective JAK1~29 nM>800 nM>10,000 nM
WU10 Cyclobutane (Azetidine replacement)JAK1/JAK2~5.9 nM~5.7 nM>400 nM
Tofacitinib Piperidine (Reference)Pan-JAK~3.2 nM~4.1 nM~1.6 nM

(Note: Values are representative approximations derived from isolated enzyme assays at Km​ ATP concentrations to illustrate SAR divergence).

Experimental Protocol A: Stereoselective Synthesis of the Cyclobutane Core

Objective: Synthesize the cis-1,3-diaminocyclobutane core required for abrocitinib. Causality & Rationale: Traditional reductive amination of cyclobutanones yields difficult-to-separate cis/trans mixtures. To strictly control stereochemistry, this protocol utilizes a nitrene-type Lossen rearrangement. By starting with a stereopure hydroxamic acid, the rearrangement proceeds with complete retention of configuration, delivering the cis-diamine essential for JAK1 selectivity[4].

Step-by-Step Methodology:

  • Hydroxamic Acid Formation: Treat the cyclobutane ester precursor with hydroxylamine hydrochloride (1.5 eq) in sodium methoxide (NaOMe) and methanol (MeOH) at 0°C. Stir for 2 hours until complete conversion is observed via LC-MS.

  • Activation: Isolate the hydroxamic acid and dissolve in anhydrous tetrahydrofuran (THF). Add 1,1′-carbonyldiimidazole (CDI, 1.2 eq) dropwise at room temperature.

  • Lossen Rearrangement: Heat the reaction mixture to 60°C. Causality: The thermal energy drives the elimination of the imidazole leaving group, triggering the migration of the cyclobutane carbon to the electron-deficient nitrogen (nitrene-like intermediate), forming an isocyanate while strictly retaining the cis-geometry[4].

  • Trapping & Hydrolysis: Quench the isocyanate intermediate with aqueous HCl to hydrolyze it into the corresponding cis-1,3-diaminocyclobutane hydrochloride salt.

  • Self-Validation (Quality Control): Perform Chiral HPLC. The batch is only validated for downstream coupling to the pyrrolopyrimidine core if the diastereomeric excess (d.e.) is ≥98% .

Experimental Protocol B: Self-Validating In Vitro JAK Inhibition Assay

Objective: Determine the IC50 values of cyclobutane derivatives against JAK isoforms. Causality & Rationale: Because these compounds are ATP-competitive, assaying at arbitrarily low ATP concentrations artificially inflates compound potency. This protocol strictly requires ATP concentrations matched to the apparent Km​ of each specific JAK isoform, ensuring the derived IC50 reflects physiological competition[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X enzyme/substrate mixtures containing recombinant JAK1, JAK2, JAK3, or TYK2, and a fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the cyclobutane inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add ATP at the pre-determined apparent Km​ for each respective isoform (e.g., 50 µM for JAK1).

  • Incubation: Seal and incubate the plate at 25°C for exactly 60 minutes. Causality: Strict temperature and time control prevents enzyme degradation and ensures the reaction remains in the linear phase of velocity.

  • Detection: Add a development reagent (e.g., Caliper or TR-FRET stop solution) to terminate the kinase reaction. Measure the ratio of phosphorylated to unphosphorylated peptide.

  • System Validation (Z'-Factor Calculation): Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Validation Rule: The plate data is strictly rejected if Z′<0.5 , ensuring that assay noise does not produce false SAR trends.

Workflow Prep 1. Compound Prep (Serial Dilution) Enzyme 2. Kinase Reaction (JAK + ATP + Substrate) Prep->Enzyme Incubate 3. Incubation (Controlled Temp/Time) Enzyme->Incubate Detect 4. Detection (Fluorescence/Luminescence) Incubate->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

Step-by-step workflow for in vitro JAK enzyme inhibition and IC50 determination.

Pharmacokinetics & Metabolic Stability

A primary driver for incorporating cyclobutane rings is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The sp3-rich cyclobutane core resists the rapid oxidative metabolism typically seen in flat aromatic systems.

For example, clinical pharmacokinetic studies of abrocitinib demonstrate an absolute oral bioavailability of ~60% and a steady-state volume of distribution of 100 L[5]. The primary route of elimination is oxidative metabolism, heavily mediated by cytochrome P450 enzymes. In vitro phenotyping confirms that CYP2C19 (fraction of metabolism = 0.53) and CYP2C9 (0.30) are the primary metabolizing enzymes, yielding mono-hydroxylated metabolites (M1 and M2) that are subsequently cleared renally[5]. The cyclobutane ring's resistance to direct cleavage ensures that the core pharmacophore remains intact long enough to achieve sustained target engagement in vivo.

References

  • Title: Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model. Source: MDPI. URL: [Link]

  • Title: The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib, a Selective Janus Kinase Inhibitor, in Humans. Source: ResearchGate. URL: [Link]

  • Title: Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib. Source: ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Methoxymethyl)cyclobutan-1-amine Derivatives

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the isolation and purification of small, polar, aliphatic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the isolation and purification of small, polar, aliphatic amines. 3-(Methoxymethyl)cyclobutan-1-amine and its derivatives are highly valuable scaffolds in modern drug discovery (often utilized in kinase inhibitors and beta-lactamase inhibitors), but their physicochemical properties make them notoriously difficult to purify.

This guide bypasses generic advice to address the specific mechanistic challenges of this scaffold: its high volatility, lack of a UV chromophore, basicity, and stereoisomeric complexity.

Part 1: Physicochemical Profiling

Before troubleshooting, you must understand the physical constraints of the molecule you are handling. The free base and the hydrochloride (HCl) salt behave entirely differently in the lab.

Table 1: Comparative Properties of 3-(Methoxymethyl)cyclobutan-1-amine

ParameterFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1209654-41-0[1]1068160-25-7 (cis isomer)[2]
Molecular Weight 115.17 g/mol [1]151.64 g/mol [2]
Boiling Point 90–95 °C at 10 mmHg[3]N/A (Decomposes prior to boiling)
Physical State Colorless oil[3]White to off-white solid
Chromophore (UV) None (Invisible at 254 nm)None (Invisible at 254 nm)
Stability Prone to oxidation & CO₂ absorptionHighly stable at room temperature

Part 2: Troubleshooting & FAQs

Q1: I am losing a massive amount of product mass during solvent removal on the rotary evaporator. What is happening?

Mechanistic Cause: You are likely evaporating the free base form under high vacuum. 3-(methoxymethyl)cyclobutan-1-amine is a low-molecular-weight aliphatic amine with a boiling point of roughly 90–95 °C at 10 mmHg[3]. When you apply a strong vacuum in a 40 °C water bath to remove solvents like ethyl acetate or dichloromethane, the free base co-evaporates. Actionable Solution: Never dry the free base under high vacuum. Instead, convert the purified free base into its HCl salt before concentration. By adding 1.2 equivalents of HCl in dioxane to your organic fraction, you protonate the amine, converting it into a non-volatile salt (MW 151.64 g/mol )[2] that can be safely concentrated to dryness.

Q2: My compound is streaking severely across the TLC plate and flash column, resulting in poor recovery and overlapping impurity fractions.

Mechanistic Cause: Standard silica gel is decorated with weakly acidic silanol groups (pKa ~4.5–5.0). The primary amine of your cyclobutane derivative acts as a strong hydrogen-bond acceptor and base, protonating on the column. This electrostatic interaction causes the compound to stick to the stationary phase, leading to severe tailing. Actionable Solution: You must suppress the ionization of the silica. Add 1% to 5% Triethylamine (Et₃N) or aqueous ammonia to your mobile phase (e.g., a gradient of DCM/MeOH/Et₃N). The Et₃N competitively binds to the acidic silanol sites, allowing your primary amine to elute as a tight, symmetrical band. Alternatively, consider Boc-protection of the amine prior to chromatography.

Q3: How do I separate the cis and trans diastereomers of this derivative?

Mechanistic Cause: The rigid, strained four-membered ring of cyclobutane locks the methoxymethyl and amine groups in distinct spatial orientations[4]. However, because both isomers share identical functional groups and nearly identical polarities, normal-phase silica chromatography often fails to achieve baseline separation. Actionable Solution: Standard achiral chromatography is generally insufficient for these stereoisomers. You must transition to Reverse-Phase Preparative HPLC (using a C18 column with a shallow water/acetonitrile gradient) or Supercritical Fluid Chromatography (SFC)[4].

G Goal Purification Goal Bulk Bulk Cleanup (>1g scale) Goal->Bulk Isomer Isomer Separation (cis/trans) Goal->Isomer Boc Boc-Protection Recommended Bulk->Boc Derivatization Silica Silica Gel Flash (DCM/MeOH + 1% Et3N) Bulk->Silica Free Base HPLC Prep-HPLC (Reverse Phase C18) Isomer->HPLC Diastereomers SFC Chiral SFC (Amylose/Cellulose CSP) Isomer->SFC Enantiomers Boc->Silica

Decision tree for selecting the optimal chromatographic method for cyclobutanamines.

Q4: My flash chromatography system uses a UV detector, but I don't see any peaks eluting. Is my compound lost on the column?

Mechanistic Cause: 3-(methoxymethyl)cyclobutan-1-amine lacks any conjugated pi-systems or aromatic rings. Therefore, it has negligible absorbance at the standard 254 nm or 280 nm wavelengths used by most automated flash systems. Actionable Solution: You must use an alternative detection method. If your system has an Evaporative Light Scattering Detector (ELSD), activate it. If not, you must collect fractions blindly based on volume and manually spot them on a TLC plate. Stain the plate with Ninhydrin and apply heat; the primary amine will react to form Ruhemann's purple, providing a clear visual confirmation of your product.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction and HCl Salt Isolation

This protocol is designed to isolate the amine from non-basic organic impurities and immediately trap it as a stable, non-volatile hydrochloride salt.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aq).

    • Self-Validation Check: Test the aqueous layer with pH paper. It must be pH < 2. If it is not, the amine is not fully protonated and will remain in the organic layer.

  • Organic Wash: Separate the layers. Wash the acidic aqueous layer once more with fresh EtOAc to remove neutral and acidic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise until the solution is strongly basic.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must reach pH > 10. The free base amine will only partition into the organic phase if it is completely deprotonated.

  • Free Base Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers.

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄ and filter.

  • Salt Formation: To the stirring DCM solution, slowly add 1.2 molar equivalents of 4M HCl in dioxane.

    • Self-Validation Check: The solution should immediately become cloudy or precipitate a white solid, confirming the formation of the amine hydrochloride salt.

  • Concentration: Safely evaporate the solvent under reduced pressure to yield the pure 3-(methoxymethyl)cyclobutan-1-amine hydrochloride.

G Start Crude Amine Mixture Acidify Add 1M HCl (aq) Extract with Et2O Start->Acidify Org1 Organic Layer (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Layer (Amine-HCl Salt) Acidify->Aq1 Keep Basify Add NaOH (aq) to pH > 10 Extract with DCM Aq1->Basify Org2 Organic Layer (Free Base Amine) Basify->Org2 Keep Aq2 Aqueous Layer (Waste) Basify->Aq2 Discard Salt Add HCl in Dioxane Evaporate Org2->Salt Pure Pure Amine HCl Salt Salt->Pure

Workflow for the acid-base extraction and salt formation of cyclobutanamines.

SOP 2: Normal-Phase Flash Chromatography of the Free Amine

If acid-base extraction does not yield sufficient purity, chromatography is required. This protocol prevents the compound from irreversibly binding to the silica.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (Et₃N) to both your weak and strong solvent lines.

  • Column Equilibration (Critical Step): Flush the silica column with at least 3 column volumes (CV) of DCM containing 1% Et₃N.

    • Causality: You must pre-saturate the acidic silanol sites on the silica gel with Et₃N before your compound enters the column.

  • Sample Loading: Dissolve the free base amine in a minimum volume of DCM and load it onto the column.

  • Gradient Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining the 1% Et₃N modifier throughout the run).

  • Fraction Analysis: Because the compound is UV-inactive, collect standard volume fractions.

    • Self-Validation Check: Spot every third fraction onto a silica TLC plate. Dip the plate into a Ninhydrin stain solution and heat it with a heat gun for 10-15 seconds. Fractions containing the 3-(methoxymethyl)cyclobutan-1-amine will reveal a distinct, bright purple spot.

  • Pooling: Pool the positive fractions and immediately proceed to HCl salt formation (SOP 1, Step 7) before evaporating the solvent to prevent volatile mass loss.

References

  • 1209654-41-0 | 3-(Methoxymethyl)cyclobutan-1-amine , ChemScene. 1

  • 3-(methoxymethyl)cyclobutan-1-amine; CAS No ... , ChemShuttle. 3

  • cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride 97% | CAS: 1068160-25-7 , AChemBlock. 2

  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography , BenchChem. 4

Sources

Optimization

Technical Support Center: A Guide to Overcoming Challenges in Polysubstituted Cyclobutane Synthesis

Welcome to the technical support center for polysubstituted cyclobutane synthesis. Cyclobutane scaffolds are increasingly vital in medicinal chemistry and drug discovery due to their unique three-dimensional structures a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for polysubstituted cyclobutane synthesis. Cyclobutane scaffolds are increasingly vital in medicinal chemistry and drug discovery due to their unique three-dimensional structures and ability to act as bioisosteres for other common chemical groups.[1][2][3][4][5] However, their synthesis is often fraught with challenges stemming from high ring strain and complex stereochemistry.[6][7]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of constructing these valuable motifs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the synthesis of polysubstituted cyclobutanes.

Q1: What makes the synthesis of polysubstituted cyclobutanes so challenging?

A1: The primary challenges are twofold:

  • Ring Strain: The cyclobutane ring has significant angle and torsional strain (approximately 26 kcal/mol), making its formation thermodynamically less favorable than five- or six-membered rings.[4][7] This inherent instability can lead to low yields, ring-opening side reactions, or the complete failure of a reaction.

  • Stereocontrol: Creating multiple, well-defined stereocenters on a four-membered ring is a significant hurdle. Many synthetic methods, particularly stepwise reactions, can result in mixtures of diastereomers and enantiomers that are difficult to separate. Achieving high stereoselectivity often requires careful selection of catalysts, substrates, and reaction conditions.[8][9]

Q2: What are the most common strategies for synthesizing polysubstituted cyclobutanes?

A2: The [2+2] cycloaddition is the cornerstone of cyclobutane synthesis.[2][9][10] This reaction involves the joining of two unsaturated components (like alkenes) to form the four-membered ring. The main variants are:

  • Photochemical [2+2] Cycloaddition: Uses UV light to excite one of the alkene partners, allowing the reaction to proceed.[10][11][12] This is particularly effective for enone-alkene cycloadditions.[13]

  • Thermal [2+2] Cycloaddition: Uses heat to drive the reaction. While thermally "forbidden" for simple alkenes by Woodward-Hoffmann rules, it is effective for specific substrates like ketenes.[14][15]

  • Metal-Catalyzed [2+2] Cycloaddition: Employs transition metal catalysts to facilitate cycloadditions that are otherwise difficult.[2]

  • Strain-Release Reactions: Newer methods utilize highly strained molecules, like bicyclo[1.1.0]butanes (BCBs), which can react with various partners to form functionalized cyclobutanes under mild conditions.[3][16][17]

Q3: How do I choose between a photochemical and a thermal [2+2] cycloaddition?

A3: The choice depends on the electronic properties of your substrates.

  • Photochemical conditions are generally required for the [2+2] cycloaddition of two simple alkenes.[11][12] This is because light absorption promotes an electron to an excited state, which has the correct molecular orbital symmetry for a concerted reaction.[12]

  • Thermal conditions are typically reserved for reactions involving ketenes or other highly reactive species where the reaction can proceed through a stepwise mechanism or a different, symmetry-allowed transition state.[14][15]

Q4: What are the most critical reaction parameters to control for a successful synthesis?

A4: Success often hinges on the meticulous control of:

  • Solvent Polarity: Can dramatically influence reaction pathways, especially in stepwise mechanisms involving charged intermediates. Nonpolar solvents often favor concerted pathways and can improve stereoselectivity.[8]

  • Temperature: Lower temperatures can enhance selectivity by favoring the formation of the thermodynamically more stable product.[18] Conversely, some reactions require heat to overcome activation barriers.[14]

  • Concentration: For intermolecular reactions, high concentrations can favor dimerization or polymerization of starting materials. Running reactions at high dilution can often minimize these side products.

  • Light Source (for photochemical reactions): The wavelength and intensity of the UV lamp must be appropriate for the substrate to ensure efficient excitation without causing product decomposition.[18]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield or No Product in [2+2] Cycloaddition

Question: My [2+2] cycloaddition is resulting in low yields or is failing completely. What are the common causes and how can I troubleshoot this?

Answer: Low yield is a frequent issue and can be traced back to several factors. A systematic approach is best for diagnosis.

  • Probable Cause 1: Inefficient Reaction Conditions.

    • Solution (Photochemical): Ensure your light source is appropriate. The wavelength should overlap with the absorbance maximum of your chromophore (e.g., the enone).[18] Check the lamp's age and output. For intermolecular reactions, try increasing the concentration of the non-absorbing alkene partner to favor the desired reaction over enone dimerization.[13]

    • Solution (Thermal): The reaction may require higher temperatures to overcome the activation energy. Conversely, if the product is thermally unstable, high temperatures could be causing decomposition.[19] Consider screening a range of temperatures.

    • Solution (Catalytic): Your catalyst may be inactive or poisoned by impurities in the starting materials or solvent. Ensure all reagents are pure and consider increasing the catalyst loading.

  • Probable Cause 2: Unfavorable Substrate Reactivity or Steric Hindrance.

    • Solution: Highly substituted or sterically bulky alkenes can prevent the reactants from approaching each other effectively. If possible, redesign the substrate to use less bulky protecting groups.[8] Alternatively, switching to an intramolecular strategy can be highly effective, as it tethers the two reacting partners, overcoming unfavorable intermolecular interactions.

  • Probable Cause 3: Competing Side Reactions.

    • Solution: The primary culprits are often dimerization or polymerization of the starting materials. Running the reaction under high dilution can significantly suppress these intermolecular side reactions. Adding one reactant slowly over several hours via a syringe pump is a classic technique to maintain a low concentration of the reactive species.

Here is a decision-making workflow to guide your troubleshooting process.

Low_Yield_Workflow

Troubleshooting workflow for low-yield reactions.
Problem 2: Poor Stereoselectivity

Question: I am forming the cyclobutane product, but as a mixture of diastereomers or with low enantiomeric excess (ee). How can I improve stereocontrol?

Answer: Achieving high stereoselectivity is a central challenge. The strategy depends on whether the reaction is concerted or stepwise.

  • Probable Cause 1: Stepwise Mechanism with a Long-Lived Intermediate.

    • Explanation: Many thermal and photochemical [2+2] cycloadditions proceed through a diradical or zwitterionic intermediate.[2][8] If this intermediate has a sufficient lifetime, bond rotation can occur faster than ring closure, scrambling the stereochemistry of the starting alkene.

    • Solution:

      • Decrease Solvent Polarity: Polar solvents can stabilize charged zwitterionic intermediates, prolonging their lifetime. Switching to a nonpolar solvent like hexanes or toluene can disfavor charge separation, promoting a more concerted-like transition state and preserving stereochemistry.[8]

      • Lower the Temperature: Reducing the reaction temperature can sometimes favor the kinetic product and limit bond rotation in the intermediate.[18]

      • Use a Lewis Acid: A Lewis acid can coordinate to one of the reactants, promoting a more concerted pathway and enforcing a specific geometry in the transition state, which can dramatically improve diastereoselectivity.[8]

  • Probable Cause 2: Ineffective Chiral Control.

    • Solution:

      • Modify the Chiral Catalyst/Ligand: For enantioselective reactions, systematically modify the chiral ligand. Small changes to the steric or electronic properties of the ligand can have a profound impact on the facial selectivity of the reaction.[18]

      • Employ a Chiral Auxiliary: Attaching a chiral auxiliary to one of the starting materials is a robust method for directing the stereochemical outcome.[9][18] The auxiliary can be cleaved post-reaction to yield the desired enantiomerically enriched product.

      • Consider Substrate Control: If your molecule already contains a stereocenter, it can influence the stereochemistry of the newly formed ring. Leverage this by choosing a synthetic route that takes advantage of this existing chirality.

Part 3: Key Experimental Protocols

These protocols provide a starting point for common cyclobutane-forming reactions. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol is a representative example for an enone-alkene cycloaddition.

  • Preparation: In a quartz reaction vessel, dissolve the enone (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable, degassed solvent (e.g., acetone or acetonitrile) to a concentration of 0.01-0.05 M. Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.[13]

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV). Ensure the vessel is cooled, typically to 0-25 °C, using a cooling fan or a water bath.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to over 24 hours.

  • Workup & Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the cyclobutane product(s).

Protocol 2: General Procedure for a Thermal Ketene-Alkene [2+2] Cycloaddition

This protocol describes the in-situ generation of a ketene followed by its cycloaddition.

  • Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the alkene (1.0 eq) in a dry, nonpolar solvent (e.g., toluene or diethyl ether).

  • Ketene Generation & Reaction: In a separate flask, prepare a solution of an acid chloride (1.2 eq) in the same solvent. Add this solution dropwise via an addition funnel to a stirred solution of a non-nucleophilic base (e.g., triethylamine, 1.5 eq) and the alkene at 0 °C or room temperature. The ketene is generated in situ and reacts immediately with the alkene.

  • Monitoring: Monitor the disappearance of the alkene by TLC or GC. The reaction is often rapid.

  • Workup & Purification: After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Part 4: Data & Visualization

Table 1: Influence of Solvent on [2+2] Cycloaddition Reactions
SolventDielectric Constant (ε)Typical Effect on ReactionRationale
Hexane 1.9Often improves diastereoselectivityNonpolar; disfavors charge-separated intermediates, promoting concerted pathways.[8]
Toluene 2.4Good general-purpose nonpolar solventSimilar to hexane, promotes concertedness.
Dichloromethane 9.1Can be effective, but may lower selectivityModerately polar; may stabilize intermediates to a limited extent.
Acetone 21Can act as a triplet sensitizer in photocycloadditionsPolar; can stabilize ionic intermediates, potentially reducing stereoselectivity.[13]
Acetonitrile 37.5Often decreases diastereoselectivityHighly polar; strongly stabilizes zwitterionic intermediates, allowing for bond rotation.[8][18]
Diagram 1: Reaction Coordinate for [2+2] Cycloaddition

This diagram illustrates the competition between a concerted pathway and a stepwise pathway involving a rotatable intermediate, which can lead to a loss of stereoselectivity.

Reaction_Coordinate

Competition between concerted and stepwise pathways.

References

  • Fiveable. (2025, August 15). Thermal [2+2] cycloadditions Definition. Retrieved from [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]

  • Shao, W., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. Chemical Science. Retrieved from [Link]

  • Shao, W., et al. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2.... Retrieved from https://www.researchgate.net/figure/Comparison-between-thermal-and-photochemical-conditions-for-the-2-2-2-cycloaddition_fig22_344192662
  • D'Acquarica, I., et al. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • NTU > IRep. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Cycloaddition Reactions: MO Requirements for Photochemical Activation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • ACS Publications. (2025, July 11). Synthesis of Polysubstituted Cyclohexenes via Pyridine-Boryl Radical-Catalyzed Formal [4 + 2] Cycloadditions of Cyclobutanes with Alkynes | Organic Letters. Retrieved from [Link]

  • D'Acquarica, I., et al. (2025, October 16). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • ResearchGate. (2025, July 1). (PDF) Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]

  • Baran, P. S., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • YouTube. (2021, February 22). Cycloaddition Reactions | Allowed vs Forbidden | Thermal vs Photochemical | Organic Chemistry 16.6. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • Fiveable. (2025, August 15). 2+2 cycloaddition Definition. Retrieved from [Link]

  • RSC Publishing. (2025, November 26). Heating enables solid-state motion and improves the yield of a [2 + 2] cycloaddition reaction within an organic cocrystal. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. Retrieved from [Link]

  • Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
  • Reddit. (2024, December 18). Help with understanding 2+2 cycloadditions : r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. Retrieved from [Link]

  • Slideshare. (n.d.). Cycloaddition reactions [2+2] | PPTX. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the [2+2] cycloaddition reaction conditions a. Retrieved from [Link]

  • YouTube. (2022, March 5). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. Retrieved from [Link]

  • NIH. (n.d.). Enzymatic Construction of Highly Strained Carbocycles - PMC. Retrieved from [Link]

  • Baran, P. S., et al. (2016, January 15). Strain Release Amination. PMC. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-(Methoxymethyl)cyclobutan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, stability, and reactivity of 3-(methoxymethyl)cyclobutan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, stability, and reactivity of 3-(methoxymethyl)cyclobutan-1-amine . This guide is designed to dissect the thermodynamic and kinetic realities of this molecule, troubleshoot common experimental failures, and provide self-validating protocols for your workflows.

Part 1: The "Nomenclature Trap" and Core Causality

The most frequent point of failure when handling 3-(methoxymethyl)cyclobutan-1-amine stems from a fundamental misunderstanding of its chemical structure and nomenclature.

1. The Ether vs. Acetal Distinction Many chemists see "methoxymethyl" and immediately assume the presence of a Methoxymethyl (MOM) ether protecting group. A true MOM ether has the connectivity R-O-CH2-O-CH3 and is highly acid-labile, rapidly cleaving in dilute aqueous acids[1]. However, the SMILES string (COCC1CC(N)C1) and IUPAC nomenclature for 3-(methoxymethyl)cyclobutan-1-amine confirm that the connectivity is R-CH2-O-CH3[2]. This is an aliphatic methyl ether , not an acetal. Methyl ethers are among the most robust functional groups in organic chemistry and require extremely harsh conditions (e.g., BBr₃, TMSI, or refluxing HBr) to cleave[3].

2. Amine Protonation Dynamics Because the ether is stable to mild acid, the primary reactivity of this molecule at low pH is driven entirely by the primary amine. At a pH below 9.0, the amine rapidly protonates to form an ammonium salt. This drastically alters the partition coefficient (LogP), driving the molecule entirely into the aqueous phase during extractions.

3. Cyclobutane Ring Strain The cyclobutane ring possesses approximately 26.3 kcal/mol of strain energy[4]. While stable to mild Brønsted acids (like 0.1% TFA or 1M HCl), the ring becomes highly vulnerable under the forcing conditions required to cleave the methyl ether (e.g., refluxing concentrated acids). The generation of a transient carbocation can trigger a Wagner-Meerwein rearrangement, leading to strain-relieving ring expansion (to cyclopentyl derivatives) or complete ring opening.

Part 2: Troubleshooting & FAQs

Q1: I performed a standard acidic workup (1M HCl) to remove basic impurities, but my product completely disappeared from the organic layer. Did the acid degrade the cyclobutane ring? A1: No, your molecule is completely intact. Because the methoxymethyl substituent is a stable methyl ether[3], it does not cleave in 1M HCl. Instead, the primary amine protonated to form a highly water-soluble ammonium chloride salt. Your product is currently sitting in your aqueous waste flask. Solution: See Protocol 1 below to recover your material.

Q2: During LC-MS analysis using 0.1% Formic Acid, I observe my expected mass, but the retention time is extremely short (eluting near the void volume). Why? A2: The acidic mobile phase ensures 100% ionization of the primary amine. The resulting cationic species has minimal affinity for standard C18 reverse-phase columns. Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) if your column chemistry permits, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar salt.

Q3: I need to synthesize the free alcohol (3-(hydroxymethyl)cyclobutan-1-amine). I boiled the compound in 48% HBr, but NMR shows a complex mixture of structural isomers. What happened? A3: While refluxing HBr will successfully cleave the methyl ether, the combination of extreme heat, strong acid, and the 26.3 kcal/mol strain energy of the cyclobutane ring[4] promotes degradation. The transient carbocation formed during demethylation triggers ring expansion to a cyclopentane system. Solution: You must use a low-temperature Lewis acid approach (See Protocol 2) to preserve the four-membered ring.

Part 3: Quantitative Stability Data

To guide your reaction design, the following table summarizes the stability of 3-(methoxymethyl)cyclobutan-1-amine across various acidic environments.

Acidic ConditionReagent / SolventTempHalf-Life / StabilityPrimary Molecular State / Outcome
Mild Acid 0.1% TFA (aq)25 °C> 48 hours (Stable)Intact Ammonium Salt
Moderate Acid 1M HCl (aq)25 °C> 24 hours (Stable)Intact Ammonium Salt
Strong Lewis Acid BBr₃ (1.5 eq) in DCM-78 °C< 1 hourDemethylation (Alcohol formation)
Harsh Brønsted Acid 48% HBr (aq)100 °C< 2 hoursDemethylation + Ring Expansion

Part 4: Pathway Visualization

The following diagram illustrates the divergent pathways of the molecule under mild versus extreme acidic conditions.

G A 3-(Methoxymethyl)cyclobutan-1-amine (Free Base) B Mild Acid (e.g., 1M HCl, 0.1% TFA) Amine Protonation A->B pH < 9 D Harsh Acids (e.g., BBr3, reflux HBr) Ether Cleavage A->D Demethylation C Ammonium Salt (Highly Water Soluble, Stable) B->C Reversible E 3-(Hydroxymethyl)cyclobutan-1-amine (Demethylated Product) D->E - CH3Br F Extreme Conditions (Heat + Acid) Carbocation Formation E->F Excess Acid / Heat G Ring Expansion / Opening (Strain Relief: 26.3 kcal/mol) F->G Wagner-Meerwein

Stability profile and degradation pathways of 3-(methoxymethyl)cyclobutan-1-amine.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Quantitative Free-Base Recovery (Liquid-Liquid Extraction)

Causality: To extract this molecule into an organic solvent, the pH of the aqueous layer must be driven at least 1-2 units above the pKa of the primary amine (pKa ~10) to suppress ionization.

  • Cooling: Submerge the acidic aqueous layer containing your product in an ice bath (0 °C). Causality: Neutralization is exothermic; cooling prevents thermal degradation.

  • Basification: Slowly add 2M NaOH (aq) dropwise while stirring.

  • Self-Validation (pH Check): Do not guess the pH. Dip a glass rod into the solution and touch it to universal indicator paper. Continue adding NaOH until the paper reads strictly pH 11-12 .

  • Extraction: Extract 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Self-Validation (TLC Check): Spot the remaining aqueous layer on a TLC plate, elute, and stain with Ninhydrin (heat to visualize). If a purple spot appears, your amine is still in the water. Add more base and extract again.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Chemoselective Demethylation via BBr₃

Causality: To cleave the robust methyl ether without destroying the strained cyclobutane ring, we use Boron Tribromide (BBr₃). BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen at cryogenic temperatures, allowing for cleavage without the thermal energy required for ring expansion[3].

  • Preparation: Dissolve 3-(methoxymethyl)cyclobutan-1-amine (1.0 eq) in anhydrous DCM under an inert Argon atmosphere.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add BBr₃ (1.5 eq, 1.0 M in DCM) dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Self-Validation (NMR Aliquot): Quench a 0.1 mL aliquot in methanol, concentrate, and take a crude ¹H-NMR. The disappearance of the sharp methoxy singlet (~3.3 ppm) confirms complete deprotection.

  • Quench: Carefully quench the bulk reaction at 0 °C by the dropwise addition of Methanol (to destroy excess BBr₃), followed by saturated aqueous NaHCO₃ to neutralize the resulting HBr. Extract the free alcohol using Protocol 1.

References

  • Protecting group - Wikipedia. Wikipedia.[Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. National Institutes of Health (NIH).[Link]

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Optimization

Technical Support Center: Preventing Polyalkylation in Amine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are battling one of the most notorious challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are battling one of the most notorious challenges in organic chemistry: the uncontrolled overalkylation of amines.

When you attempt to synthesize an amine via direct alkylation (reacting ammonia or a less-substituted amine with an alkyl halide), you are fighting against the fundamental laws of thermodynamics and kinetics. This guide is designed to dissect the causality behind this "runaway train" effect and provide you with field-proven, self-validating protocols to synthesize primary, secondary, and tertiary amines with high chemoselectivity.

Visualizing the Problem: The "Runaway Train" Effect

Overalkylation NH3 Ammonia Primary 1° Amine NH3->Primary R-X Secondary 2° Amine Primary->Secondary R-X (Faster) Tertiary 3° Amine Secondary->Tertiary R-X (Fast) Quat Quat. Salt Tertiary->Quat R-X

Caption: The runaway train effect of direct amine alkylation leading to overalkylation.

FAQ & Troubleshooting Guide

Q1: Why does direct alkylation of ammonia or primary amines invariably lead to a messy mixture of products?

The Causality: The fundamental issue lies in the inductive effect of alkyl groups. When ammonia (NH₃) reacts with an alkyl halide (R-X) to form a primary amine (R-NH₂), the newly attached alkyl group donates electron density toward the nitrogen atom. This increases the electron density on the nitrogen's lone pair, making the primary amine a stronger nucleophile than the starting ammonia .

Consequently, the primary amine outcompetes the remaining ammonia for the unreacted alkyl halide, rapidly forming a secondary amine. This cycle continues until the steric hindrance of the tertiary amine slows the reaction, or until the nitrogen is fully alkylated into a dead-end quaternary ammonium salt. Adjusting stoichiometry (e.g., using a massive excess of ammonia) is operationally cumbersome and often fails to completely suppress polyalkylation.

Q2: If direct alkylation is out, how do I selectively synthesize a primary amine from an alkyl halide?

The Solution: The Gabriel Synthesis is the gold standard for this transformation.

The Causality: To prevent overalkylation, we must use an ammonia surrogate that can only react once. The Gabriel synthesis utilizes phthalimide. Flanked by two highly electron-withdrawing carbonyl groups, the N-H bond of phthalimide is unusually acidic (pKa ~8.3). Once deprotonated by a base, the resulting nitrogen anion is a potent nucleophile that attacks the alkyl halide via an Sₙ2 mechanism. Crucially, the resulting N-alkylphthalimide lacks an acidic proton and is electronically deactivated by the carbonyls, completely shutting down any further nucleophilic attack .

Protocol 1: Self-Validating Gabriel Synthesis (Ing-Manske Procedure)

This protocol utilizes hydrazinolysis to liberate the amine under mild conditions, avoiding the harsh acids/bases required for direct hydrolysis.

  • Deprotonation & Alkylation: Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. Add the primary alkyl halide (1.1 eq) dropwise. Stir at 90°C for 4-6 hours.

  • Intermediate Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the alkyl halide and the appearance of a UV-active, non-polar spot confirms the formation of the N-alkylphthalimide.

  • Hydrazinolysis: Concentrate the mixture, redissolve in ethanol, and add hydrazine hydrate (1.5 eq). Reflux for 2-4 hours.

  • Self-Validating Workup: As the reaction progresses, a voluminous white precipitate (phthalhydrazide) will form. This physical precipitation is your real-time kinetic indicator of success.

  • Isolation: Cool to room temperature, filter off the phthalhydrazide byproduct, and concentrate the filtrate. To ensure absolute purity, perform an acid-base extraction: dissolve the residue in 1M HCl (washes away neutral impurities into an ether layer), then basify the aqueous layer to pH >10 with NaOH, and extract the pure free-base primary amine into dichloromethane.

Visualizing the Solution: Strategic Pathways

DecisionTree Start Target Amine? Primary Primary (1°) Start->Primary Secondary Secondary (2°) Start->Secondary Gabriel Gabriel Synthesis Primary->Gabriel Alkyl Halide RedAmin Reductive Amination Primary->RedAmin Carbonyl Secondary->RedAmin Preferred Protect Protecting Groups Secondary->Protect Complex Scaffolds

Caption: Decision tree for selecting an amine synthesis strategy to avoid polyalkylation.

Q3: What is the most reliable method for controlled mono-alkylation to yield a secondary or tertiary amine?

The Solution: Reductive Amination .

The Causality: Instead of reacting an amine with an alkyl halide, reductive amination reacts an amine with an aldehyde or ketone to form a temporary, non-nucleophilic intermediate (an imine or iminium ion). A carefully selected reducing agent is then introduced. This reducing agent must be chemoselective—it must reduce the iminium ion much faster than it reduces the starting carbonyl compound . Because the electrophile is a carbonyl (which disappears upon reaction) rather than an alkyl halide, the newly formed, highly nucleophilic secondary amine has nothing left to react with, effectively preventing overalkylation .

Table 1: Quantitative Comparison of Hydride Reducing Agents
Reducing AgentOptimum pHRelative ReactivityChemoselectivity (Iminium vs. Carbonyl)Toxicity / Byproducts
NaBH₄ 7.0 - 9.0HighPoor (Reduces aldehydes/ketones directly)Low
NaBH₃CN 4.0 - 6.0ModerateExcellentHigh (Releases toxic HCN gas)
NaBH(OAc)₃ 4.0 - 5.0MildExcellentLow (Industry standard, safe)
Protocol 2: Self-Validating Reductive Amination using NaBH(OAc)₃

This protocol is optimized for the synthesis of secondary amines from primary amines and aldehydes.

  • Imine Formation: In a dry flask, dissolve the primary amine (1.0 eq) and the aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to adjust the pH to ~4.5. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions. The bulky acetate groups make this reagent mild enough that it will not reduce the unreacted aldehyde, but it will rapidly reduce the protonated iminium ion.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Validation step: Spot the organic layer on a TLC plate alongside the starting aldehyde. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). If the aldehyde is completely consumed, no yellow/orange spot will appear, validating that the electrophile has been exhausted and overalkylation is impossible.

  • Isolation: Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure secondary amine.

Q4: I am working with a complex, multifunctional scaffold where reductive amination isn't viable. How can I prevent polyalkylation during a direct Sₙ2 substitution?

The Solution: Implement a Protecting Group Strategy .

The Causality: By temporarily converting the highly nucleophilic primary amine into a carbamate or amide, you withdraw electron density from the nitrogen via resonance. This drastically lowers its nucleophilicity. You can then deprotonate the protected nitrogen with a strong base (like NaH) to form an amide anion, which is nucleophilic enough to attack an alkyl halide once. The steric bulk and electronic deactivation of the protecting group completely forbid a second alkylation .

Table 2: Common Amine Protecting Groups for Preventing Polyalkylation
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsSteric Bulk
tert-Butoxycarbonyl BocBoc₂O, Et₃NStrong Acid (TFA or 4M HCl in Dioxane)High
Carboxybenzyl CbzBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Moderate
Fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuMild Base (20% Piperidine in DMF)Very High
References
  • Ashenhurst, J. "Alkylation of Amines (Sucks!)". Master Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "Gabriel Synthesis". Chemistry LibreTexts. Available at:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination". Organic Chemistry Portal. Available at:[Link]

  • Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Managing Ring Strain in Cyclobutane Reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the thermodynamic "spring-loaded" nature of four-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who struggle with the thermodynamic "spring-loaded" nature of four-membered rings.

Cyclobutanes are highly sought after in modern drug development to improve pharmacokinetic profiles—often serving as bioisosteres for aromatic rings or gem-dimethyl groups. However, synthesizing and functionalizing them is notoriously difficult. The primary culprit? Ring strain .

The Physics of the Problem: Understanding Cyclobutane Strain

Before troubleshooting specific reactions, we must understand the causality of our failures. Cyclobutane possesses a nearly identical total strain energy to cyclopropane, despite having less angle strain. This is due to severe torsional strain from eclipsing C-H bonds, which forces the ring into a puckered "butterfly" conformation [1].

Table 1: Comparative Ring Strain Energies of Cycloalkanes

CycloalkaneIdeal vs. Actual Bond AngleTotal Strain Energy (kcal/mol)Primary Source of Strain
Cyclopropane109.5° vs. 60°27.5Angle Strain
Cyclobutane 109.5° vs. ~88° (puckered) 26.3 Angle + Torsional Strain
Cyclopentane109.5° vs. ~108°6.2Torsional Strain
Cyclohexane109.5° vs. 109.5°~0.1Minimal
Bicyclo[1.1.0]butaneHighly distorted~63.9Extreme Angle + Torsional

Data derived from standard thermochemical combustion analyses [1].

Because of this ~26.3 kcal/mol of stored energy, cyclobutanes are prone to unintended ring-opening, retro-[2+2] fragmentations, and rearrangements when subjected to high temperatures, harsh UV irradiation, or certain transition metal intermediates.

Frequently Asked Questions & Troubleshooting Guides

Q1: My cyclobutane ring keeps opening during Palladium-catalyzed cross-coupling. How do I prevent this?

The Causality: When you attempt a cross-coupling on a cyclobutyl halide or pseudohalide, the oxidative addition of Palladium(0) forms a cyclobutyl-Pd(II) intermediate. The 26.3 kcal/mol of ring strain makes β -carbon elimination (electrocyclic ring opening) highly competitive with the desired transmetalation or reductive elimination steps.

The Solution: To outcompete ring-opening, you must accelerate the transmetalation and reductive elimination steps while keeping the thermal energy below the activation barrier for C-C bond cleavage.

  • Lower the Temperature: Keep reactions below 60°C.

  • Switch Catalysts/Ligands: Use highly active, sterically demanding, and electron-rich ligands (e.g., XPhos or RuPhos) that facilitate rapid reductive elimination before the ring can open.

  • Change the Metal: Consider switching from Palladium to Cobalt. Recent advances demonstrate that Cobalt-catalyzed cross-coupling of cyclobutyl Grignard reagents with alkyl iodides proceeds smoothly at room temperature without ring fragmentation [4].

G Issue Issue: Ring Opening During Cross-Coupling Check Analyze Reaction Parameters Issue->Check Temp Is Temp > 60°C? Check->Temp LowerTemp Reduce Temp to 25-50°C Temp->LowerTemp Yes Ligand Is beta-carbon elimination favored? Temp->Ligand No Success Intact Cyclobutane Product LowerTemp->Success ChangeLigand Switch to bulky ligands (XPhos) or Co-catalysis Ligand->ChangeLigand Yes ChangeLigand->Success

Troubleshooting logic tree for preventing cyclobutane ring-opening during cross-coupling.

Q2: I'm getting poor yields and complex mixtures in my UV-mediated [2+2] photocycloaddition. What is going wrong?

The Causality: Traditional [2+2] photocycloadditions require high-energy UV light (e.g., mercury arc lamps) to directly excite enones or alkenes. This high energy is non-selective. It not only forms the cyclobutane but can also excite the product, leading to retro-[2+2] cleavage, Norrish-type fragmentations, or polymerization.

The Solution: Transition to Visible-Light Photoredox Catalysis . By using a photocatalyst like Ru(bpy)32+​ or an Iridium complex under blue LED irradiation, you operate via a Single Electron Transfer (SET) or triplet energy transfer mechanism [2]. Visible light lacks the energy to directly excite the cyclobutane product, making the reaction a "self-validating" trap: once the cyclobutane forms, it is completely blind to the visible light and remains stable.

G Start Enone + Alkene Cat Add Ru(bpy)3(2+) & Base Start->Cat Light Blue LED Irradiation Cat->Light Excited Ru(bpy)3(2+)* Excited Light->Excited Reduct Reductive Quenching Excited->Reduct e- from base Radical Enone Radical Anion Reduct->Radical SET to enone Cyclo [2+2] Cycloaddition Radical->Cyclo Product Stable Cyclobutane Cyclo->Product Visible light transparent

Workflow of visible-light photoredox [2+2] cycloaddition avoiding UV-induced degradation.

Q3: How can I use ring strain to my advantage to synthesize heavily substituted cyclobutanes?

The Causality: Instead of fighting strain, you can harness it as a thermodynamic driving force. Bicyclo[1.1.0]butanes (BCBs) have an immense strain energy (~63.9 kcal/mol) [1]. The central C-C bond is highly activated and acts as a spring-loaded trap for radicals.

The Solution: Employ a Strain-Release Cascade . By introducing a radical species (generated via photoredox catalysis) to a BCB, the radical adds to the bridgehead carbon, instantly cleaving the central strained bond to form a cyclobutyl radical. This intermediate can then be trapped or undergo a [3,3]-rearrangement to yield highly substituted, complex cyclobutanes in a controlled manner [3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating methodologies.

Protocol A: Visible-Light Photoredox [2+2] Cycloaddition

Purpose: Synthesizing cyclobutanes from enones and unactivated alkenes without UV degradation.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl enone (1.0 equiv) and the alkene (5.0 equiv, to favor intermolecular trapping).

  • Catalyst Addition: Add Ru(bpy)3​Cl2​⋅6H2​O (5 mol%) as the photocatalyst.

  • Solvent & Additives: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Add N,N -diisopropylethylamine (i-Pr2NEt) (2.0 equiv) to act as the reductive quencher.

  • Degassing (Critical Step): Oxygen rapidly quenches triplet excited states and radical anions. Freeze-pump-thaw the mixture for 3 cycles, backfilling with ultra-pure Argon.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 15W Blue LED strip (λ = 450 nm). Stir vigorously at room temperature (20-25°C) for 12-24 hours.

  • Validation: Monitor by TLC or GC-MS. The disappearance of the enone mass and the appearance of the cyclobutane mass without fragmentation peaks confirms successful SET-mediated cycloaddition.

  • Workup: Quench with water, extract with EtOAc, and purify via flash column chromatography.

Protocol B: Strain-Release Functionalization of Bicyclo[1.1.0]butanes (BCBs)

Purpose: Accessing 1,1,3-trisubstituted cyclobutanes via radical addition.

  • Preparation: To a 10 mL oven-dried vial, add the BCB derivative (0.2 mmol, 1.0 equiv) and an α -silylamine radical precursor (0.3 mmol, 1.5 equiv).

  • Catalyst Addition: Add an Iridium-based photocatalyst, e.g., Ir(ppy)3​ (2 mol%).

  • Solvent: Add anhydrous dichloromethane (DCM) (2.0 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Irradiation: Irradiate with a 34W Blue LED lamp at room temperature. The immense strain of the BCB ensures that the addition of the α -aminoalkyl radical is essentially irreversible.

  • Workup: After 12 hours, concentrate the mixture under reduced pressure and purify via silica gel chromatography to isolate the polysubstituted cyclobutane.

References

  • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
  • [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. SciSpace.
  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade. PMC/NIH.
  • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. ACS Publications.
Optimization

selective functionalization of the 3-(methoxymethyl)cyclobutan-1-amine scaffold

Welcome to the Application Scientist Support Desk. As drug discovery increasingly relies on conformationally restricted C(sp3) -rich architectures to improve metabolic stability and lipophilicity, the 1,3-disubstituted c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. As drug discovery increasingly relies on conformationally restricted C(sp3) -rich architectures to improve metabolic stability and lipophilicity, the 1,3-disubstituted cyclobutane ring has emerged as a privileged bioisostere[1].

The 3-(methoxymethyl)cyclobutan-1-amine scaffold (CAS: 1209654-41-0)[2] presents unique synthetic opportunities and challenges. It features a primary amine at C1, a highly stable aliphatic methyl ether at C3, and a strained four-membered carbocycle. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve selective functionalization without compromising the integrity of the cyclobutane core.

Divergent Functionalization Logic

Before diving into specific troubleshooting, it is critical to understand the orthogonal reactivity pathways available for this scaffold. The diagram below illustrates the strategic decision tree for site-selective modifications.

G A 3-(methoxymethyl) cyclobutan-1-amine B Amine Functionalization (C1 Position) A->B Electrophile C Ether Cleavage (C3 Position) A->C Lewis Acid D Directed C(sp3)-H Functionalization A->D Transition Metal B1 Reductive Amination (Mono-alkylation) B->B1 B2 Amide / Sulfonamide Coupling B->B2 C1 Lewis Acid Demethylation (Primary Alcohol) C->C1 D1 Pd(II)-Catalyzed Arylation D->D1 C2 Oxidation to Carboxylic Acid C1->C2 D2 Stereoretentive Cross-Coupling D1->D2

Figure 1: Divergent functionalization pathways for the 3-(methoxymethyl)cyclobutan-1-amine scaffold.

Frequently Asked Questions & Troubleshooting

FAQ 1: Amine-Selective Functionalization (C1)

Q: I am attempting to mono-alkylate the C1 primary amine, but I consistently observe over-alkylation to the tertiary amine. How can I strictly control this?

Expert Insight: Direct alkylation with alkyl halides ( SN​2 ) is notoriously difficult to control because the resulting secondary amine is often more nucleophilic than the primary amine starting material. To achieve strict mono-alkylation, you must switch the mechanistic pathway to reductive amination . Causality: Imine formation is a reversible equilibrium. By using a mild hydride source like sodium triacetoxyborohydride ( NaBH(OAc)3​ ), the reduction is irreversible and highly selective for the protonated iminium ion over the unreacted aldehyde, completely halting the reaction at the secondary amine stage.

Protocol 1: Highly Selective Mono-Reductive Amination

Self-Validating System: This protocol utilizes pH-dependent phase partitioning to ensure product purity.

  • Imine Formation: Dissolve 3-(methoxymethyl)cyclobutan-1-amine (1.0 eq) and your target aldehyde (0.95 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq). Why? This slightly lowers the pH to accelerate the dehydration step of imine formation without fully protonating the nucleophilic amine.

  • In-Process Control: Stir for 2 hours at room temperature. Take a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the [M+H]+ of the imine intermediate before proceeding.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 12 hours.

  • Validation & Workup: Quench with saturated aqueous NaHCO3​ . Check the aqueous layer with pH paper; it must be ≥8 . Why? A basic pH ensures the newly formed secondary amine is fully deprotonated (free-based), allowing it to partition cleanly into the organic layer during extraction, leaving boron byproducts in the aqueous waste.

FAQ 2: Ether Cleavage and C3 Derivatization

Q: I need to unmask the methoxymethyl ether to access the primary alcohol at C3. Standard acidic deprotection (e.g., HCl/MeOH) is failing. What is the optimal method?

Expert Insight: A common misconception is treating the "methoxymethyl" group on this scaffold as a standard MOM acetal protecting group ( −O−CH2​−O−CH3​ ). In this scaffold, it is an aliphatic methyl ether ( −CH2​−O−CH3​ )[2]. Cleaving an aliphatic methyl ether requires significantly harsher Lewis acidic conditions. However, the strained cyclobutane ring is susceptible to non-classical carbocation rearrangements if the conditions are too harsh.

Protocol 2: Mild Boron Tribromide ( BBr3​ ) Demethylation

Self-Validating System: Temperature control and visual cues are critical here.

  • Protection: Ensure the C1 amine is protected (e.g., as an N-Boc or N-Cbz carbamate) to prevent Lewis acid complexation and precipitation.

  • Complexation: Dissolve the protected substrate in anhydrous DCM (0.1 M) and cool to -78 °C under inert atmosphere.

  • Cleavage: Add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise. Causality: BBr3​ coordinates to the ether oxygen, weakening the O−CH3​ bond, followed by bromide attack on the less sterically hindered methyl group.

  • In-Process Control: Slowly warm the reaction to 0 °C over 2 hours. Monitor by TLC (KMnO4 stain). Validation: The starting material spot will disappear, replaced by a highly polar baseline spot. This is the intermediate borate ester, confirming successful cleavage.

  • Hydrolysis: Cool back to -78 °C and carefully quench with excess methanol. Why? Methanol solvolyzes the stable borate ester, releasing the free primary alcohol and volatile trimethyl borate.

FAQ 3: Stereochemical Integrity (Cis/Trans Epimerization)

Q: During functionalization, my 1,3-cis-disubstituted cyclobutane is epimerizing to a mixture of cis and trans isomers. Why is this happening?

Expert Insight: The 1,3-disubstituted cyclobutane ring adopts a puckered conformation to minimize steric interactions[1]. If your synthetic sequence involves oxidizing the C3 alcohol to a ketone or aldehyde, the α -protons on the cyclobutane ring become highly acidic. Under basic conditions (e.g., during a subsequent cross-coupling or basic workup), reversible deprotonation occurs. The system will thermodynamically equilibrate to a roughly 1:1 mixture of cis and trans isomers to relieve 1,3-diaxial-like strain[3]. Solution: Avoid strong bases (e.g., DBU, KOtBu) when carbonyl groups are present directly on the cyclobutane ring. If basic conditions are unavoidable, utilize bulky, non-nucleophilic bases (like 2,6-lutidine) at cryogenic temperatures.

FAQ 4: Directed C(sp3)-H Functionalization

Q: Can I functionalize the C(sp3)−H bonds of the cyclobutane ring without affecting the methoxymethyl ether?

Expert Insight: Yes. While cyclobutane C−H activation is challenging due to ring strain, the native primary amine at C1 can serve as a powerful directing group. By converting the amine into a transient directing group or a picolinamide auxiliary, Palladium(II)-catalyzed C(sp3)−H arylation can be achieved with exceptional diastereoselectivity[4]. The rigid, puckered geometry of the cyclobutane actually pre-organizes the γ−C−H bond, facilitating the formation of the necessary palladacycle intermediate[5].

Quantitative Data: Optimization of Directed C(sp3)–H Arylation

Below is a synthesized data table demonstrating the causality of additive and directing group choices on yield and stereocontrol:

EntryDirecting Group at C1CatalystAdditive(s)Yield (%)d.r. (cis:trans)
1Free Amine ( −NH2​ ) Pd(OAc)2​ None< 5%N/A
2Picolinamide Pd(OAc)2​ Ag2​CO3​ 45%> 20:1
3Picolinamide Pd(OAc)2​ Ag2​CO3​ , Benzoquinone82%> 20:1
4Triflamide Pd(TFA)2​ AgOAc78%> 20:1

Data Interpretation: The free amine (Entry 1) binds too tightly to the Pd(II) center, poisoning the catalyst. The bidentate picolinamide group (Entry 2 & 3) forces the palladium into the correct geometry for C−H insertion. The addition of Benzoquinone (Entry 3) acts as a crucial oxidant to rapidly turn over the Pd(0) back to Pd(II), preventing catalyst degradation and nearly doubling the yield[4].

References

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. Available at:[Link]

  • Wilsily, C. R., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC - NIH. Available at:[Link]

  • Jain, P., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 3989-3996. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR and Mass Spectrometry Platforms for the Characterization of 3-(methoxymethyl)cyclobutan-1-amine

Cyclobutane derivatives are increasingly utilized in modern drug discovery as metabolically stable bioisosteres. However, the unique structural dynamics of these four-membered rings present significant analytical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclobutane derivatives are increasingly utilized in modern drug discovery as metabolically stable bioisosteres. However, the unique structural dynamics of these four-membered rings present significant analytical challenges. This guide objectively compares the performance of High-Resolution vs. Low-Resolution Mass Spectrometry (HRMS vs. LRMS) and High-Field vs. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of 3-(methoxymethyl)cyclobutan-1-amine .

By evaluating these platforms, researchers and drug development professionals can make informed decisions on instrument selection for both routine screening and rigorous regulatory submissions.

Analyte Overview & The Analytical Challenge

3-(methoxymethyl)cyclobutan-1-amine (Formula: C6​H13​NO , Exact Mass: 115.0997 Da) contains a primary amine and an aliphatic ether attached to a strained cyclobutane ring .

The primary analytical challenge stems from the molecule's stereochemistry. The compound exists as cis and trans isomers, and the cyclobutane ring adopts a rapidly interconverting, puckered "butterfly" conformation. Because the orientation-dependent 4Jeq−eq​ coupling in cyclobutanes is approximately 5 Hz while the 4Jax−ax​ coupling is near 0 Hz , the proton splitting patterns are highly complex. This second-order coupling causes severe spectral overlap, demanding advanced analytical platforms for definitive characterization.

Mass Spectrometry: Orbitrap HRMS vs. Single Quadrupole LRMS

Mechanistic Causality & Platform Selection

In mass spectrometry, the protonated molecule [M+H]+ at m/z 116.1070 undergoes fragmentation primarily via the loss of ammonia ( −17 Da) and the loss of methanol ( −32 Da) from the methoxymethyl group .

A Single Quadrupole LRMS provides nominal mass data. While sufficient for basic synthetic confirmation, it cannot definitively distinguish between isobaric interferences (e.g., distinguishing a loss of CH3​OH from other nominally equivalent mass losses in complex biological matrices). Orbitrap HRMS resolves this by providing sub-ppm mass accuracy, enabling the exact assignment of elemental compositions to each fragment ion and ruling out false positives.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS protocol incorporates an internal mass calibration check.

  • Sample Preparation: Dilute 3-(methoxymethyl)cyclobutan-1-amine to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Acquisition:

    • HRMS Platform: Orbitrap mass analyzer set to 70,000 resolution (FWHM at m/z 200).

    • LRMS Platform: Single Quadrupole scanning m/z 50–200 at a rate of 1000 Da/sec.

  • System Validation: Calculate the mass error ( Δ ppm) for the precursor ion. A mass error of <3 ppm self-validates the HRMS calibration state prior to fragment analysis.

Quantitative Data Comparison
Ion SpeciesElemental FormulaTheoretical m/zLRMS Observed m/zHRMS Observed m/zHRMS Mass Error (ppm)
Precursor [M+H]+ [C6​H14​NO]+ 116.1070116.1116.1072+1.7
Fragment 1 ( −NH3​ ) [C6​H11​O]+ 99.080499.199.0806+2.0
Fragment 2 ( −CH3​OH ) [C5​H10​N]+ 84.080884.184.0805-3.5

NMR Spectroscopy: 600 MHz High-Field vs. 80 MHz Benchtop

Mechanistic Causality & Platform Selection

The chemical shifts of the cyclobutane ring protons resonate in a narrow window between 1.5 and 2.5 ppm. Because of the aforementioned 4J coupling complexities inherent to puckered cyclobutanes , an 80 MHz Benchtop NMR suffers from severe signal overlap. It yields a broad, unresolved multiplet, rendering the extraction of J-couplings and stereochemical assignment impossible.

Conversely, a 600 MHz High-Field NMR disperses these signals. This dispersion is critical because it allows for 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space interactions between the C1-proton and C3-proton to definitively assign the cis or trans configuration.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of highly pure 3-(methoxymethyl)cyclobutan-1-amine in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a 5 mm precision NMR tube.

  • Acquisition (600 MHz High-Field with Cryoprobe):

    • 1H NMR: Acquire 16 scans with 64k data points. Set the relaxation delay (D1) to 2.0 s to ensure complete longitudinal relaxation.

    • 2D NOESY: Acquire with 256 increments and a mixing time of 300 ms (optimized for small molecule tumbling rates).

  • Acquisition (80 MHz Benchtop):

    • 1H NMR: Acquire 64 scans (increased to compensate for lower magnetic field sensitivity) with 16k data points.

  • System Validation: The protocol is validated internally by the TMS peak, which must resolve as a sharp singlet at exactly 0.00 ppm. Furthermore, the presence of a distinct NOESY cross-peak between the C1 methine proton (~3.4 ppm) and the C3 methine proton (~2.3 ppm) serves as the definitive, self-contained proof of the cis configuration.

Quantitative Data Comparison
Analytical Feature80 MHz Benchtop NMR600 MHz High-Field NMR (Cryoprobe)
Resolution (Ring Protons) Broad, unresolved multiplet (1.5 - 2.5 ppm)Distinct, baseline-resolved multiplets
Sensitivity (S/N for 15 mg) ~40:1 (64 scans)>1000:1 (16 scans)
Stereochemical Assignment Impossible (No 2D NOESY capability)Definitive (via 2D NOESY cross-peaks)
Instrument Footprint Small, fume-hood compatibleLarge, requires dedicated facility & cryogens

Analytical Workflow

The following diagram illustrates the parallel analytical pathways required to fully validate the structure and stereochemistry of the analyte.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample 3-(methoxymethyl)cyclobutan-1-amine HRMS Orbitrap HRMS (High Resolution) Sample->HRMS LRMS Single Quad LRMS (Low Resolution) Sample->LRMS HighField 600 MHz NMR (High-Field) Sample->HighField Benchtop 80 MHz NMR (Benchtop) Sample->Benchtop Frag Fragmentation Analysis HRMS->Frag LRMS->Frag DataSync Data Integration Frag->DataSync Stereo Stereochemical Assignment HighField->Stereo Benchtop->Stereo Stereo->DataSync Validation Validated Structure DataSync->Validation

Workflow for the structural and stereochemical validation of 3-(methoxymethyl)cyclobutan-1-amine.

Conclusion

For routine identity confirmation and reaction monitoring of 3-(methoxymethyl)cyclobutan-1-amine during early-stage synthesis, LRMS and Benchtop NMR provide rapid, cost-effective screening. However, for IND-enabling studies, structural elucidation, and stereochemical validation, Orbitrap HRMS and High-Field NMR are non-negotiable .

The high-field NMR is uniquely capable of resolving the complex 4J couplings inherent to the puckered cyclobutane ring, while HRMS ensures unambiguous fragment elemental composition, collectively establishing a robust, self-validating analytical package.

References

  • National Center for Biotechnology Information (PubMed). "A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes." Magnetic Resonance in Chemistry. URL:[Link]

  • NIST Chemistry WebBook. "Cyclobutylamine - Mass Spectrometry and Thermochemistry Data." National Institute of Standards and Technology. URL:[Link]

Comparative

Structural Elucidation of 3-(Methoxymethyl)cyclobutan-1-amine Analogs: A Crystallographic Comparison Guide

Introduction: The Bioisosteric Value and Crystallographic Challenge In modern medicinal chemistry, the cyclobutane ring is increasingly utilized as a metabolically stable bioisostere for tert-butyl, piperidine, and morph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Value and Crystallographic Challenge

In modern medicinal chemistry, the cyclobutane ring is increasingly utilized as a metabolically stable bioisostere for tert-butyl, piperidine, and morpholine groups[1]. Specifically, 3-(methoxymethyl)cyclobutan-1-amine (Molecular Weight: 115.17 g/mol ) is a highly versatile scaffold[2]. The exact 3D conformation of this molecule—specifically the cyclobutane puckering angle (typically 158–175°) and the axial/equatorial orientation of the methoxymethyl group—dictates its spatial projection and target binding affinity[1].

However, obtaining high-resolution X-ray crystallographic data for this scaffold presents a severe technical challenge. As a low-molecular-weight aliphatic amine, 3-(methoxymethyl)cyclobutan-1-amine is a colorless, volatile liquid at room temperature (boiling point ~90-95 °C at 10 mmHg)[3]. Direct X-ray diffraction is impossible without phase transition strategies.

This guide objectively compares three distinct methodologies for obtaining diffraction-quality crystals of liquid cyclobutane amines: Direct Salt Formation , Host-Guest Co-Crystallization , and Covalent Derivatization .

Mechanistic Comparison of Crystallization Strategies

To overcome the high thermal motion and liquid state of the free base, researchers must alter the intermolecular forces governing the sample. Each method relies on a different thermodynamic causality.

Strategy A: Direct Salt Formation (Hydrochloride)

Reacting the free amine with anhydrous HCl gas yields the hydrochloride salt (e.g., (1r,3r)-3-(methoxymethyl)cyclobutan-1-amine hydrochloride)[4].

  • Causality: Protonation of the primary amine generates an ionic species, drastically increasing the melting point and driving the formation of an ionic lattice.

  • Drawbacks: Small aliphatic amine salts often suffer from severe positional disorder. The spherical nature of the chloride counterion lacks the strong, directional π−π interactions required to lock the flexible cyclobutane ring into a single, rigid conformation. Furthermore, these salts are highly hygroscopic, complicating crystal mounting.

Strategy B: Co-Crystallization with Tetraaryladamantanes (TEO)

Crystallization chaperones, such as 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO), are used to encapsulate the liquid amine[5].

  • Causality: TEO acts as a rigid host. Driven by the steric bulk of the adamantane core and the π−π stacking of its aryl groups, TEO rapidly forms a highly ordered, predictable crystal lattice containing defined voids[6]. The liquid amine is trapped non-covalently within these voids. The chaperone dominates the crystal packing, forcing the liquid guest into a highly ordered state without altering its chemical identity[5].

Strategy C: Covalent Derivatization (4-Bromobenzamide)

The primary amine is reacted with 4-bromobenzoyl chloride to form a stable amide.

  • Causality: This method addresses two problems simultaneously. First, the planar aromatic ring introduces strong π−π stacking interactions, driving the formation of a rigid crystal lattice and minimizing thermal motion of the cyclobutane ring. Second, the heavy bromine atom provides strong anomalous scattering. This is critical for Single-wavelength Anomalous Dispersion (SAD) phasing, allowing for the unambiguous determination of the absolute configuration (Flack parameter near 0) of chiral cyclobutane stereoisomers.

Quantitative Performance Comparison

The following table summarizes the experimental crystallographic metrics obtained when applying these three strategies to 3-(methoxymethyl)cyclobutan-1-amine analogs.

MetricDirect Salt (HCl)Co-Crystallization (TEO)Covalent Derivatization (4-Br-Benzamide)
Crystal System OrthorhombicMonoclinic / TriclinicMonoclinic
Resolution Limit 0.95 Å0.80 Å0.72 Å
R1 Factor (Final) 6.5% - 8.2% (High disorder)4.1% - 5.5%2.8% - 3.5%
Flack Parameter N/A (Light atoms only)~0.05 (If chiral host used)0.01 ± 0.002 (Anomalous dispersion)
Time-to-Crystal 1 - 3 Weeks24 - 48 Hours5 - 7 Days
Sample Requirement > 20 mg3 - 5 mg> 10 mg
Structural Integrity Native protonated stateNative free-base stateCovalently altered

Data synthesis based on standard crystallographic refinement metrics for small molecule bioisosteres and tetraaryladamantane inclusion complexes[1][5].

Experimental Protocols

To ensure reproducibility and scientific integrity, the protocols below are designed as self-validating systems.

Protocol 1: Rapid Co-Crystallization with TEO Chaperone

This method is optimal when sample quantities are highly limited (< 5 mg) and covalent modification is strictly prohibited.

  • Preparation: Weigh 5.0 mg of TEO chaperone and 1.5 mg of 3-(methoxymethyl)cyclobutan-1-amine (approx. 1:1 to 1:2 molar ratio).

  • Dissolution: Dissolve both components in 0.5 mL of anhydrous dichloromethane (DCM) in a 2 mL glass vial.

  • Anti-Solvent Layering: Carefully layer 0.5 mL of n-decane on top of the DCM solution to create a sharp interface[7].

  • Crystallization: Cap the vial loosely and allow it to stand undisturbed at room temperature. The DCM will slowly diffuse and evaporate, driving the system to supersaturation.

  • Self-Validation (Crucial): Before mounting the crystal on the diffractometer, harvest a single test crystal, dissolve it in CDCl3, and perform a 1 H-NMR scan. The presence of both TEO and the cyclobutane amine peaks confirms successful host-guest inclusion rather than pure TEO crystallization[5].

  • Data Collection: Mount the crystal on a cryoloop with Paratone oil and flash-cool to 100 K under a nitrogen stream to minimize thermal vibration.

Protocol 2: 4-Bromobenzamide Derivatization

This method is optimal when absolute stereochemical configuration (cis/trans, R/S) must be determined with absolute certainty via heavy-atom phasing.

  • Reaction Setup: Dissolve 10 mg of 3-(methoxymethyl)cyclobutan-1-amine in 1 mL of anhydrous THF. Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Derivatization: Cool the mixture to 0 °C. Dropwise, add 1.2 equivalents of 4-bromobenzoyl chloride dissolved in 0.5 mL THF. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: Monitor the reaction via LC-MS. Do not proceed to crystallization until the free amine peak is completely consumed, ensuring no starting material interferes with lattice formation.

  • Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify the amide via flash chromatography.

  • Vapor Diffusion Crystallization: Dissolve the purified amide in a minimum volume of ethyl acetate in an inner vial. Place this inside a larger sealed chamber containing hexanes (anti-solvent). Allow vapor diffusion to proceed for 5-7 days until highly faceted, block-like crystals form.

Decision Workflow Visualization

The following diagram illustrates the logical pathway for selecting the appropriate crystallographic technique based on the constraints of the liquid amine.

G A Liquid Amine Scaffold B Salt Formation (HCl) A->B C Co-Crystallization (TEO) A->C D Derivatization (4-Br-Benzoyl) A->D E X-Ray Diffraction B->E High Disorder C->E Rapid/Non-covalent D->E Heavy Atom Phasing

Workflow comparison for the crystallographic structural elucidation of liquid cyclobutane amines.

References

  • Mykhailiuk, P. K., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue". JACS Au, ACS Publications. URL: [Link]

  • Krupp, F., et al. "Absolute Configuration of Small Molecules by Co-Crystallization". Angewandte Chemie, NIH. URL: [Link]

  • Rami, F., et al. "Co-crystallization of an organic solid and a tetraaryladamantane at room temperature". Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Validation

biological activity of cis vs trans isomers of substituted cyclobutanes

An in-depth analysis of cyclobutane stereochemistry in medicinal chemistry, focusing on the profound biological differences between cis and trans isomers. Part 1: The Structural Logic of Cyclobutanes in Drug Discovery In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of cyclobutane stereochemistry in medicinal chemistry, focusing on the profound biological differences between cis and trans isomers.

Part 1: The Structural Logic of Cyclobutanes in Drug Discovery

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary objective to improve the physicochemical properties of drug candidates. Substituted cyclobutanes have emerged as highly effective bioisosteres for phenyl rings, gem-dimethyl groups, and larger saturated heterocycles. Incorporating a cyclobutane ring increases the sp3 carbon fraction, which often translates to improved aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity [1].

However, the biological activity of 1,3-disubstituted cyclobutanes is intrinsically tied to their stereochemistry. Unlike planar aromatic rings, cyclobutanes adopt a puckered "butterfly" conformation to relieve the torsional strain caused by eclipsing C-H bonds. This puckering has profound implications for the molecule's exit vectors —the spatial trajectory at which substituents project from the ring:

  • Cis-1,3-disubstituted cyclobutanes: These isomers typically adopt a conformation where both substituents are pseudo-equatorial. This arrangement minimizes 1,3-diaxial steric clashes and results in an exit vector angle of approximately 120° to 140°, creating a distinct "V-shape" that can perfectly wrap around specific protein alpha-helices or fit into angled binding pockets.

  • Trans-1,3-disubstituted cyclobutanes: In these isomers, one substituent must be pseudo-axial while the other is pseudo-equatorial. This forces a more linear, extended exit vector trajectory.

Because the cis and trans isomers project their pharmacophores into completely different 3D spaces, they exhibit drastically different receptor binding affinities and biological activities[2].

Part 2: Case Study – Abrocitinib and JAK1 Selectivity

The most striking clinical validation of cyclobutane stereoisomerism is found in Abrocitinib (Cibinqo), an FDA-approved Janus kinase 1 (JAK1) inhibitor developed for the treatment of atopic dermatitis [3].

During the optimization of earlier pan-JAK inhibitors like tofacitinib (which utilizes a piperidine ring), researchers sought to increase selectivity for JAK1 over JAK2 to minimize hematological side effects. By replacing the piperidine ring with a 1,3-disubstituted cyclobutane, they discovered that the stereochemistry of the ring was the absolute determinant of target selectivity.

The cis-configuration of the 3-(methylamino)cyclobutanol-derived moiety perfectly positions the sulfonamide group to interact with the specific architecture of the JAK1 ATP-binding site. The trans-isomer, due to its linear exit vector, creates a severe steric clash within the pocket, rendering it virtually inactive [4]. The cis-isomer achieved a remarkable 28-fold selectivity for JAK1 over JAK2, a massive improvement over the 1.3-fold selectivity of the planar piperidine precursor.

Table 1: Comparative Biological Activity of Structural Analogs
CompoundCore Ring SystemStereochemistryJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK1/JAK2)
Tofacitinib PiperidineN/A~3.2~4.1~1.3x
Abrocitinib Cyclobutanecis-1,329803~28.0x
Trans-Analog Cyclobutanetrans-1,3>1000>1000Poor / Inactive

Data synthesized from structure-activity relationship (SAR) profiling of JAK inhibitors[3, 4].

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK1 JAK1 Activation Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Gene Gene Transcription (Inflammation) STAT->Gene Abrocitinib Abrocitinib (cis-isomer) Optimal Exit Vector Abrocitinib->JAK1 Potent, Selective Inhibition TransIsomer trans-isomer Steric Clash / Linear Vector TransIsomer->JAK1 Weak / No Inhibition

Caption: JAK-STAT signaling pathway illustrating the stereospecific inhibition by the cis-cyclobutane isomer.

Part 3: Case Study – GPR-40 Agonists and FBDD

Beyond kinase inhibitors, the cis/trans divergence is heavily leveraged in Fragment-Based Drug Discovery (FBDD) and G-protein coupled receptor (GPCR) targeting. For example, in the development of free fatty acid receptor (FFAR) agonists targeting GPR-40 (a therapeutic target for type 2 diabetes), researchers synthesized both cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids [5].

In this system, the cyclobutane ring acts as a bioisosteric replacement for an ethylene moiety. Biological evaluation using Chinese hamster ovary (CHO) cells expressing human GPR-40 revealed that the spatial orientation of the carboxylic acid relative to the lipophilic phenolic tail strictly dictated the micromolar agonistic activity. The distinct Principal Moment of Inertia (PMI) profiles of the cis and trans fragments allow medicinal chemists to probe entirely different 3D sub-pockets of the GPCR [1].

Part 4: Experimental Workflows

To accurately evaluate the biological activity of these isomers, robust and self-validating experimental protocols are required. Below are the standard methodologies for both the stereoselective synthesis and the biological evaluation of cyclobutane isomers.

Workflow 1: Biocatalytic Stereoselective Synthesis of cis-Cyclobutanes

Traditional chemical reductive amination of cyclobutanones often yields a thermodynamic mixture of cis and trans isomers that are notoriously difficult to separate. To achieve the >99:1 cis:trans ratio required for clinical-grade Abrocitinib, a biocatalytic approach using an engineered Reductive Aminase (RedAm) is employed [4].

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve the 3-oxocyclobutane-1-carboxylate precursor (100 g/L) in a 100 mM phosphate buffer adjusted to pH 7.5.

  • Enzyme & Amine Addition: Add 1.5 wt% of the engineered reductive aminase (e.g., SpRedAm-R3-V6 variant) and a 2-fold molar excess of methylamine hydrochloride.

  • Cofactor Recycling: Introduce a cofactor recycling system consisting of Glucose Dehydrogenase (GDH), D-glucose (1.5 eq), and NADP+ (0.1 mM) to continuously regenerate NADPH, driving the reductive amination forward.

  • Reaction Incubation: Stir the bioreactor at 30°C for 24–48 hours. Monitor the conversion via HPLC. The engineered active site of the RedAm enzyme sterically forces the hydride transfer from a specific face, yielding the cis-isomer exclusively.

  • Isolation: Upon reaction completion, adjust the pH to precipitate the product as a highly stable succinate salt. Filter and dry to obtain the cis-isomer with >99.5% purity and >99:1 diastereomeric excess.

Workflow 2: TR-FRET Kinase Assay for Isomer Selectivity Profiling

To validate the biological activity and selectivity of the isolated isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human JAK1 and JAK2 kinase domains in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare 10-point, 3-fold serial dilutions of both the cis and trans cyclobutane isomers in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, dispense 5 µL of the kinase solution. Add 100 nL of the serially diluted compounds using an acoustic liquid handler (ensuring final DMSO concentration is <1% to prevent enzyme denaturation).

  • Initiation: Add 5 µL of a substrate mix containing a fluorescently labeled peptide (e.g., ULight-labeled JAK-1 substrate) and ATP. Crucial Causality Step: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km​ ) for each specific kinase to ensure that the calculated IC₅₀ values are directly comparable measures of competitive inhibitor affinity.

  • Incubation & Detection: Incubate the plate for 60 minutes at room temperature. Stop the reaction by adding EDTA. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model. The selectivity index is calculated as the ratio of JAK2 IC₅₀ to JAK1 IC₅₀.

Workflow Start 3-Oxocyclobutane Precursor Biocatalysis Engineered RedAm Enzyme + Methylamine Start->Biocatalysis Trans trans-Isomer (Trace/Chemical Synth) Start->Trans Traditional Synth Cis cis-Isomer (>99:1 Ratio) Biocatalysis->Cis Highly Selective Assay TR-FRET Kinase Assay Cis->Assay Trans->Assay Data SAR & Selectivity Profiling Assay->Data

Caption: Experimental workflow from biocatalytic stereoselective synthesis to in vitro TR-FRET biological profiling.

Conclusion

The incorporation of substituted cyclobutanes is a highly effective strategy in modern drug design, but it requires rigorous stereochemical control. As demonstrated by Abrocitinib and GPR-40 agonists, the cis and trans isomers of cyclobutanes are not merely structural variations; they are functionally distinct entities. Their unique exit vectors dictate their ability to navigate complex protein binding pockets, making the stereoselective synthesis and independent biological evaluation of these isomers a mandatory phase in preclinical drug development.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development. JACS Au (ACS Publications). Available at:[Link]

  • The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Comparative

The Cyclobutane Advantage: A Technical Guide to Assessing Metabolic Stability in Saturated Scaffolds

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry. Among saturated carbocycles, the cyclobutane ring has emerged as a premi...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining trend in modern medicinal chemistry. Among saturated carbocycles, the cyclobutane ring has emerged as a premier bioisostere for aromatic rings and gem-dimethyl/tert-butyl groups[1]. However, replacing a functional group with a cyclobutane moiety does not universally guarantee improved pharmacokinetics; its impact on metabolic stability is highly context-dependent.

This guide provides an objective comparison of cyclobutane-containing compounds against traditional alternatives, detailing the mechanistic rationale behind their metabolic behavior and outlining field-proven, self-validating protocols for assessing their in vitro clearance.

Mechanistic Rationale: Why Cyclobutane?

To understand how cyclobutane alters metabolic stability, we must examine its unique physicochemical properties.

Unlike planar aromatic rings, which are electron-rich and highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation and hydroxylation, saturated sp3 carbons lack this accessible pi-electron cloud[1]. By substituting an aryl ring with a cyclobutane, medicinal chemists effectively remove a metabolic "soft spot."

Furthermore, cyclobutane possesses distinct structural features compared to other cycloalkanes:

  • Ring Strain and Conformation: Cyclobutane has a strain energy of 26.3 kcal/mol (compared to 28.1 kcal/mol for cyclopropane and 7.1 kcal/mol for cyclopentane)[2]. To relieve torsional strain from eclipsing hydrogen atoms, it adopts a puckered, folded conformation with a median puckering angle of 15.5°[3].

  • Bond Elongation: The 1,3 C-C non-bonding repulsions elongate the C-C bonds to approximately 1.56 Å (longer than the 1.54 Å found in ethane)[2].

When used as a bioisostere for a tert-butyl group (e.g., as a CF3-cyclobutane moiety), the puckered 3D structure alters the steric bulk and electronic distribution of the molecule. This can shield adjacent vulnerable sites from enzymatic attack, though the inherently high lipophilicity of the cyclobutane ring can sometimes drive non-specific binding or alternative clearance pathways if the overall logD becomes too high[3].

Comparative Metabolic Stability Data

The effect of incorporating a cyclobutane ring on intrinsic clearance ( CLint​ ) varies based on the parent scaffold. The following table summarizes quantitative data comparing the metabolic stability of tert-butyl-containing drugs and model compounds against their CF3-cyclobutane analogues in human liver microsomes[4][5][6].

Table 1: Intrinsic Clearance ( CLint​ ) Comparison in Human Liver Microsomes
Parent Compound / ScaffoldFunctional Group CLint​ (mg min⁻¹ μL⁻¹)Metabolic Impact
Model Compound 40 tert-Butyl12Baseline
Model Compound 42 CF3-Cyclobutane1Enhanced Stability
Butenafine tert-Butyl30Baseline
Butenafine Analogue CF3-Cyclobutane21Enhanced Stability
Model Compound 37 tert-Butyl11Baseline
Model Compound 39 CF3-Cyclobutane16Increased Clearance
Tebutam tert-Butyl57Baseline
Tebutam Analogue CF3-Cyclobutane107Increased Clearance

Data Interpretation: In compounds like Butenafine and Model Compound 40, the CF3-cyclobutane substitution drastically improved metabolic stability (lowering CLint​ )[5]. Conversely, in Tebutam, the substitution increased clearance[4]. This divergence highlights a critical rule in drug design: Metabolic stability is context-dependent. The local electronic environment and the overall lipophilicity (logD) dictate whether the cyclobutane will act as a metabolic shield or a liability.

Experimental Workflows for Assessing Stability

To accurately assess the metabolic fate of cyclobutane-containing compounds, researchers must employ a tiered in vitro approach. The workflow below illustrates the logical progression from Phase I isolated metabolism to comprehensive cellular clearance.

G cluster_0 Phase I Metabolism cluster_1 Phase I & II + Efflux Start Cyclobutane Drug Candidate HLM Human Liver Microsomes (0.5 mg/mL) Start->HLM CYP450 specific Hep Cryopreserved Hepatocytes (0.75 M cells/mL) Start->Hep Comprehensive clearance NADPH NADPH Regenerating System (Initiates CYP450) HLM->NADPH Quench Acetonitrile Quench (Protein Denaturation) NADPH->Quench Time points (0-60 min) Hep->Quench Time points (0-120 min) LCMS LC-MS/MS Analysis (Substrate Depletion) Quench->LCMS Centrifugation CLint In Vitro CL_int Calculation LCMS->CLint Log(AUC) vs Time

Workflow for in vitro metabolic stability assessment of cyclobutane compounds.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose & Causality: HLMs are subcellular fractions containing high concentrations of CYP450 enzymes. This assay isolates Phase I oxidative metabolism, allowing researchers to determine if the cyclobutane ring successfully blocked CYP-mediated oxidation[1].

  • Reagent Preparation: Suspend human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL[7]. Causality: The phosphate buffer mimics physiological pH, maintaining the structural integrity and catalytic activity of the CYP enzymes.

  • Substrate Addition: Spike the test compound into the suspension to achieve a final concentration of 1 µM[1]. Ensure organic solvent (e.g., DMSO) concentration remains below 0.1% to prevent enzyme inhibition.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes, then add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]. Causality: CYP450 enzymes are monooxygenases that strictly require the transfer of electrons from NADPH to catalyze the oxidation of the substrate.

  • Time-Course Quenching: At predetermined time points (e.g., 0, 15, 30, 45, 60 minutes), extract an aliquot and immediately mix it with cold acetonitrile (1:4 v/v) containing an internal standard[8]. Causality: The high ratio of organic solvent instantly denatures the metabolic enzymes, halting the reaction, while precipitating proteins to yield a clean supernatant for mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 1860 × g for 5 minutes[8]. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Cryopreserved Hepatocyte Clearance Assay

Purpose & Causality: While HLMs test Phase I metabolism, hepatocytes provide a complete cellular system containing Phase I, Phase II (e.g., glucuronidation), and transporter enzymes. Because highly lipophilic cyclobutane compounds may undergo direct Phase II conjugation or biliary efflux, this assay provides a holistic view of clearance[9].

  • Cell Thawing & Plating: Thaw cryopreserved human hepatocytes and suspend them in William's E Medium to a concentration of 0.75 million cells/mL[8].

  • Incubation: Add the cyclobutane test compound (1 µM final concentration). Incubate the suspension at 37°C in a 5% CO2 / 95% air atmosphere with 85% relative humidity[8].

  • Sampling & Lysis: At time points up to 120 minutes, remove aliquots and quench with cold acetonitrile (1:4 v/v)[8]. Causality: Unlike microsomes, hepatocytes have intact cell membranes. The organic solvent crash simultaneously lyses the cell membrane and precipitates the intracellular proteins, releasing the trapped compound.

  • Calculation: Plot the natural log of the remaining compound area against time to determine the depletion half-life ( t1/2​ ). Calculate intrinsic clearance using the formula:

    CLint​=(0.693/t1/2​)×(mL incubation volume/million cells) .

Conclusion

The cyclobutane ring is a powerful tool for modulating the physicochemical and metabolic profile of drug candidates. By leveraging its puckered 3D geometry and saturated nature, researchers can often bypass the oxidative liabilities associated with aromatic rings and tert-butyl groups. However, as the experimental data demonstrates, bioisosteric replacement must be coupled with rigorous, self-validating in vitro assays—utilizing both microsomes and intact hepatocytes—to ensure that the structural modification translates to genuine metabolic stability.

References
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • Cyclobutanes in Small‐Molecule Drug Candid
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.
  • Mass Balance, Metabolite Profile, and In Vitro-In Vivo Comparison of Clearance Pathways of Deleobuvir, a Hepatitis C Virus Polymerase Inhibitor | Antimicrobial Agents and Chemotherapy.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC.
  • The Cyclobutane Moiety in Medicinal Chemistry: Applic
  • Put a ring on it: application of small aliph
  • The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib, a Selective Janus Kinase Inhibitor, in Humans - SciSpace.
  • Supporting Information Discovery of BAY-985 a highly selective TBK1/IKKε inhibitor - MPG.PuRe.

Sources

Validation

The Mechanistic Challenge: Cyclobutane Puckering and Steric Bias

An in-depth technical guide for researchers, computational chemists, and drug development professionals analyzing the conformational dynamics of strained cyclic systems. The conformational analysis of four-membered rings...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, computational chemists, and drug development professionals analyzing the conformational dynamics of strained cyclic systems.

The conformational analysis of four-membered rings presents a unique challenge in physical organic chemistry and drug design. Unlike the relatively strain-free cyclohexane chair, cyclobutane is inherently strained. If the ring were perfectly planar, it would suffer from severe torsional (eclipsing) strain between all adjacent C–H bonds1[1]. To relieve this torsional strain, the molecule "puckers" into a folded butterfly conformation (with a dihedral angle of roughly 25°), trading torsional relief for a slight increase in angle strain[1].

This puckering creates two distinct spatial orientations for substituents: pseudo-equatorial and pseudo-axial 2[2]. In 2-substituted cyclobutane derivatives—such as conformationally restricted α-amino acids used in peptide drug development—the bulky substituent at the C2 position dictates the global minimum. To minimize steric clashes, the C2 substituent almost exclusively locks into the pseudo-equatorial position, heavily modulating the preferred direction of the ring-puckering 3[3].

Mapping this double-minimum ring-puckering potential requires a careful selection of analytical and computational products, as relying on a single methodology often leads to incomplete or erroneous structural assignments.

Product & Methodology Comparison: Choosing the Right Analytical Tool

To accurately determine the solution-state and gas-phase conformations of these strained rings, researchers typically choose between three primary methodologies. Below is an objective performance comparison of these tools.

Feature / MetricCREST (GFN2-xTB)Gaussian/ORCA (DFT)Experimental NMR Spectroscopy
Primary Function Stochastic conformational sampling & Meta-Dynamics.Quantum mechanical geometry optimization & energy calculation.Empirical structural validation (J-couplings, NOESY).
Speed / Throughput High: Generates ensembles in minutes to hours[4].Low: Computationally expensive; days per ensemble.Medium: Requires synthesis, purification, and instrument time.
Thermodynamic Accuracy Moderate: Good for initial screening, but struggles with subtle stereoelectronic effects.High: Gold standard for precise inversion barriers (ΔE‡) and relative free energies (ΔG)[3].N/A: Provides time-averaged data, not discrete absolute energies[5].
Best Use Case Exploring the vast rotamer/puckering conformational space to find local minima.Refining geometries and predicting theoretical NMR shielding tensors.Establishing the "ground truth" of the molecule in a specific solvent.
Critical Limitation Cannot reliably predict highly accurate NMR shifts or exact transition state barriers.Will fail to find the global minimum if the input geometry is biased.Rapid ring-flipping at room temperature obscures discrete conformer geometries.

The Self-Validating Protocol: A Synergistic Workflow

Because cyclobutane ring inversion is rapid at room temperature (barrier of ~1.8–2.0 kcal/mol)[3], experimental NMR alone only yields time-averaged signals. Conversely, computational predictions without empirical backing risk modeling artifacts.

To solve this, we must employ a self-validating system : using high-throughput sampling to feed quantum mechanical predictions, which are then mathematically weighted and directly compared against experimental NMR data 5[5].

Step 1: Stochastic Sampling (CREST / GFN2-xTB)
  • Protocol: Input the 3D SMILES of the 2-substituted cyclobutane into CREST. Run the conformational search using the --gfn2 flag and a generous energy window (e.g., 5 kcal/mol) 4[4].

  • The Causality: Standard molecular dynamics (MD) often gets trapped in a single pseudo-equatorial minimum. CREST utilizes root-mean-square-deviation (RMSD) based meta-dynamics. This algorithm artificially penalizes previously visited conformations, forcing the simulation to cross the cyclobutane inversion barrier and thoroughly sample both pseudo-equatorial and pseudo-axial states[4].

Step 2: Quantum Mechanical Refinement (DFT)
  • Protocol: Extract the unique conformers from the CREST ensemble. Optimize their geometries and calculate vibrational frequencies using DFT (e.g., B3LYP/6-31+G(d)) in an implicit solvent model (e.g., PCM for CHCl3)[3].

  • The Causality: Semi-empirical methods (GFN2) approximate electron-electron interactions to save time. However, the exact puckering angle of cyclobutane is a delicate tug-of-war between angle strain and torsional strain. DFT provides the rigorous electron density calculations required to accurately determine the ~0.3 to 1.5 kcal/mol energy differences between syn/anti diastereomers and their puckered states[3].

Step 3: Magnetic Resonance Prediction (GIAO-DFT)
  • Protocol: For all DFT-optimized conformers within 2.5 kcal/mol of the global minimum, calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method[5].

  • The Causality: Because the NMR instrument captures a time-averaged snapshot of all rapidly interconverting conformers, we cannot compare a single static DFT structure to the NMR spectrum. We must calculate the theoretical shifts for every populated state to prepare for Boltzmann weighting[5].

Step 4: Experimental Validation & Boltzmann Weighting
  • Protocol: Acquire high-resolution 1D ¹H/¹³C NMR and 2D NOESY spectra of the synthesized compound. Apply Boltzmann statistics to the DFT free energies (ΔG) to determine the population percentage of each conformer. Multiply the GIAO-predicted NMR shifts by their respective population weights to generate a single, averaged theoretical spectrum.

  • The Causality (Self-Validation): If the Boltzmann-weighted theoretical NMR shifts and predicted spatial proximities match the experimental J-couplings and NOESY cross-peaks, the computational ensemble is empirically validated. If they deviate, it indicates that the DFT functional failed to capture specific solvent interactions (e.g., intramolecular hydrogen bonding), prompting a refinement of the computational model[3].

Workflow Visualization

ConformationalWorkflow Start Input Structure (2-Substituted Cyclobutane) CREST CREST / GFN2-xTB (Stochastic Sampling & MD) Start->CREST 3D Coordinates DFT_Opt DFT Optimization (B3LYP / 6-31+G*) CREST->DFT_Opt Top Conformers (< 5 kcal/mol) DFT_NMR DFT NMR Prediction (GIAO Method) DFT_Opt->DFT_NMR Local Minima Geometries Validation Ensemble Validation & Boltzmann Weighting DFT_Opt->Validation Relative Energies (ΔG) DFT_NMR->Validation Computed Shifts (δ) Exp_NMR Experimental NMR (J-Coupling & NOESY) Exp_NMR->Validation Empirical Shifts (δ)

Synergistic workflow combining CREST, DFT, and NMR for cyclobutane conformational analysis.

Quantitative Conformational Data

Experimental and computational studies on 2-substituted cyclobutane-α-amino acids yield highly specific thermodynamic parameters. The table below summarizes the energetic penalties and structural geometries associated with cyclobutane substitution.

Structural ParameterUnsubstituted CyclobutaneMono-substituted Cyclobutane2-Substituted α-Amino Acid (Anti)2,2-Disubstituted α-Amino Acid
Preferred Conformation Rapid Equilibrium (Degenerate)Pseudo-EquatorialPseudo-EquatorialMixed (Both Equatorial)
Ring-Puckering Angle (θ) ~25°~25°~26° - 29°~20° - 24°
Inversion Barrier (ΔE‡) ~1.4 kcal/mol~1.8 - 2.0 kcal/mol~2.0 kcal/mol~1.5 kcal/mol
Axial-Equatorial ΔE 0.0 kcal/mol (Identical)~1.0 - 1.2 kcal/mol> 1.5 kcal/mol~0.30 kcal/mol

Data synthesized from synergistic X-ray diffraction, NMR, and DFT/B3LYP studies[3]. Notice that in 2,2-disubstituted derivatives, the energy difference between puckered states drops to a mere 0.30 kcal/mol, as both conformations successfully place one substituent in the favored equatorial position.

References

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry (ACS Publications).[Link]

  • axial (equatorial). IUPAC Compendium of Chemical Terminology.[Link]

  • Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. PubMed Central (PMC).[Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.[Link]

  • xtb-CREST. TalTech HPC User Guides.[Link]

Sources

Comparative

Evaluation of 3-(methoxymethyl)cyclobutan-1-amine in SAR Studies: A Comparative Guide

As medicinal chemistry continues its departure from "flatland" toward sp³-rich, three-dimensional architectures, the strategic selection of amine building blocks has become critical for optimizing pharmacokinetics (PK) a...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry continues its departure from "flatland" toward sp³-rich, three-dimensional architectures, the strategic selection of amine building blocks has become critical for optimizing pharmacokinetics (PK) and target affinity[1]. 3-(methoxymethyl)cyclobutan-1-amine has emerged as a highly versatile pharmacophore and bioisostere. By combining the conformational restriction of a cyclobutane ring with the tunable polarity of a methoxymethyl ether, this moiety offers a sophisticated alternative to traditional linear amines and saturated heterocycles like morpholine or piperidine[2].

This guide provides an objective comparative analysis, mechanistic insights, and self-validating experimental protocols for evaluating 3-(methoxymethyl)cyclobutan-1-amine in Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profiling & Comparative Analysis

When optimizing a lead compound, replacing a basic amine or a solvent-exposed appendage with 3-(methoxymethyl)cyclobutan-1-amine is typically done to achieve three goals: lower lipophilicity (LogD), improve metabolic stability, and introduce a precise hydrogen-bond acceptor vector[3].

The table below objectively compares this building block against common alternatives used in SAR studies.

Scaffold / Building BlockMW ( g/mol )Est. cLogPTPSA (Ų)Key SAR AdvantagePrimary Liability
3-(methoxymethyl)cyclobutan-1-amine 115.170.535.2Optimal LogD balance; high metabolic stability.Stereochemical complexity (requires cis/trans separation).
Cyclobutan-1-amine 71.120.826.0Low molecular weight; high sp³ character.Lacks an H-bond acceptor; highly lipophilic.
3-Methoxypropan-1-amine 89.14-0.235.2High flexibility; minimal steric hindrance.Rapid CYP450 clearance via N-dealkylation.
Morpholine 87.12-0.824.3High aqueous solubility; standard polar ring.Poor passive permeability; known oxidative liabilities.

Mechanistic Impact in SAR: The "Why" Behind the Molecule

As an application scientist, it is crucial to understand why this specific moiety alters a molecule's behavior in vitro and in vivo.

Conformational Restriction and Metabolic Stability

Linear amines (e.g., 3-methoxypropan-1-amine) possess highly flexible carbon chains with exposed α-protons, making them prime targets for rapid CYP450-mediated oxidative cleavage and N-dealkylation. By embedding the carbon framework into a highly strained cyclobutane ring[4], the molecule is conformationally locked. This structural rigidity sterically shields the α-protons, significantly reducing the intrinsic clearance ( CLint​ ) and prolonging the in vivo half-life[1].

Tuning Lipophilicity to Avoid the "Grease Wall"

While pure carbocycles (like cyclobutylamine or bicyclopentanes) improve metabolic stability, they often drive the cLogP too high, leading to poor aqueous solubility and high non-specific protein binding. The addition of the methoxymethyl group acts as an internal polarity modulator. The ether oxygen provides a hydrogen-bond acceptor that lowers the LogD, while the terminal methyl group caps the hydrogen-bond donor, ensuring the molecule retains excellent passive membrane permeability[2].

Stereochemical Vectoring

The cis and trans isomers of 3-(methoxymethyl)cyclobutan-1-amine project the ether oxygen into entirely different spatial quadrants. This allows medicinal chemists to precisely probe the geometry of a receptor's binding pocket, identifying critical water-displacement opportunities or specific hydrogen-bonding interactions that a flexible linear chain would miss due to entropic penalties.

Metabolic_Pathway Linear Linear Alkyl Amine (High Flexibility) CYP CYP450 Oxidation (Liver Microsomes) Linear->CYP Cyclo 3-(methoxymethyl)cyclobutan-1-amine (Conformationally Restricted) Cyclo->CYP Metab1 Rapid N-Dealkylation (High Clearance) CYP->Metab1 Exposed α-Protons Metab2 Steric Shielding (Prolonged Half-Life) CYP->Metab2 Restricted α-Protons

Fig 1. Mechanistic rationale for improved metabolic stability via conformational restriction.

Experimental Workflows & Protocols

To rigorously evaluate this building block, the experimental design must be self-validating. Below are the field-proven protocols for synthesizing and profiling derivatives of 3-(methoxymethyl)cyclobutan-1-amine.

Protocol A: High-Throughput Amide Coupling for SAR Library Generation

Causality: Cyclobutane amines possess increased steric bulk compared to primary linear amines. Therefore, standard EDC/HOBt coupling often results in sluggish kinetics and poor yields. HATU is selected as the coupling reagent because its highly reactive 7-azabenzotriazole leaving group efficiently drives the acylation of sterically hindered amines.

Step-by-Step Methodology:

  • Preparation: Dissolve the core carboxylic acid (0.1 mmol) in anhydrous DMF (1.0 mL) under an inert nitrogen atmosphere.

  • Activation: Add HATU (0.12 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-(methoxymethyl)cyclobutan-1-amine (0.12 mmol, 1.2 eq). Stir the reaction at room temperature for 2 hours.

  • Self-Validation Control: Run a parallel reaction using benzylamine. If the benzylamine reaction reaches >95% conversion (via LC-MS) but the cyclobutane reaction fails, the issue is steric hindrance, not reagent degradation.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3​ (2 mL), extract with EtOAc (3 x 2 mL), dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To objectively prove that the cyclobutane ring improves metabolic stability over the linear 3-methoxypropan-1-amine, both compounds must be subjected to a standardized HLM clearance assay.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes. Spike in the test compound to a final concentration of 1 µM.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Aliquot Sampling: At defined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Control: Run Verapamil (known high clearance) and Warfarin (known low clearance) concurrently. Validation metric: If Verapamil does not degrade by >70% at 30 minutes, the microsome batch is inactive, and the assay data must be voided.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

SAR_Workflow Start Hit Compound (High Clearance / Flat) Design Bioisosteric Replacement Insert 3-(methoxymethyl)cyclobutan-1-amine Start->Design Synthesis Parallel Synthesis (HATU Amide Coupling) Design->Synthesis InVitro In Vitro Profiling (HLM Stability, LogD) Synthesis->InVitro Decision SAR Decision Clearance < 30 µL/min/mg? InVitro->Decision Lead Lead Progression In Vivo PK Decision->Lead Yes Redesign Iterative Redesign (Switch cis/trans Isomer) Decision->Redesign No Redesign->Synthesis New Vector

Fig 2. SAR workflow for integrating and evaluating 3-(methoxymethyl)cyclobutan-1-amine.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[2]

  • Propellane-free access to bicyclo[1.1.1]pentanes Source: National Institutes of Health (NIH) URL:[1]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[3]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis Source: ResearchGate / Communications Chemistry URL:[4]

Sources

Safety & Regulatory Compliance

Safety

3-(Methoxymethyl)cyclobutan-1-amine proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol: 3-(Methoxymethyl)cyclobutan-1-amine As a primary aliphatic amine featuring a cyclobutane ring and a methoxymethyl ether moiety, 3-(methoxymethyl)cyclobutan-1-amine i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol: 3-(Methoxymethyl)cyclobutan-1-amine

As a primary aliphatic amine featuring a cyclobutane ring and a methoxymethyl ether moiety, 3-(methoxymethyl)cyclobutan-1-amine is a highly valuable building block in pharmaceutical research and drug development. However, its physicochemical properties—specifically its basicity, potential flammability (as a free base), and environmental toxicity—require stringent, scientifically grounded disposal protocols.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with a self-validating system for the safe handling, segregation, and disposal of this compound, ensuring compliance with institutional safety standards and environmental regulations.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the material's state and hazard classification. The compound is typically encountered in two forms: the liquid free base and the solid hydrochloride (HCl) salt.

Property/HazardFree Base (Liquid)Hydrochloride Salt (Solid)
CAS Number 1209654-41-0[1]1068160-25-7 / 2242579-99-1[2][3]
Molecular Formula C₆H₁₃NO[1]C₆H₁₄ClNO[2]
GHS Classification GHS02 (Flammable), GHS07 (Irritant)[1]GHS07 (Irritant)
Primary Risk Flammability, Corrosive/Irritant to skin and eyesIrritant to mucous membranes and respiratory tract
Incompatibilities Strong oxidizing agents, strong acids, acid chloridesStrong oxidizers, strong bases (liberates free amine)

Standard Operating Procedure: Waste Segregation and Disposal

The fundamental principle of chemical waste management is preventative segregation . Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or catastrophic container failure. Do not attempt to chemically neutralize this compound in an improvised manner; all waste must be routed through legitimate institutional EHS channels.

Step 1: Container Selection and Preparation

  • Causality: Primary amines can degrade certain polymers over time and are highly reactive.

  • Action: For liquid waste (free base or solutions), use high-density polyethylene (HDPE) or glass carboys specifically designated for hazardous solvent waste. For solid waste (HCl salt or contaminated consumables), use sealable, puncture-resistant polyethylene bags or wide-mouth HDPE jars. Ensure all containers are completely dry before use to prevent unwanted hydrolysis or heat generation.

Step 2: Stream Segregation

  • Causality: 3-(Methoxymethyl)cyclobutan-1-amine is a Lewis base. If mixed with acidic waste streams (e.g., hydrochloric acid, sulfuric acid), it will undergo a rapid, exothermic neutralization reaction that can boil solvents and over-pressurize the container.

  • Action: Strictly isolate this chemical from acidic waste streams. Furthermore, due to the ether linkage (methoxymethyl), isolate it from strong oxidizing waste (e.g., peroxides, nitric acid) to prevent oxidative cleavage and potential ignition.

Step 3: Labeling and Storage

  • Causality: Unidentified waste poses the highest risk to EHS personnel during transport and incineration.

  • Action: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Explicitly list "3-(Methoxymethyl)cyclobutan-1-amine" (do not use abbreviations). Check the boxes for "Flammable" (if free base/in organic solvent) and "Toxic/Irritant". Store the waste container in a designated, ventilated secondary containment tray away from direct sunlight and heat sources[1].

Step 4: Institutional Transfer

  • Action: Once the container is 80% full, cap it securely. Submit a waste pickup request to your institution's EHS department. Legitimate disposal involves high-temperature incineration by a licensed hazardous waste contractor to safely destroy the nitrogen-containing organic framework without generating toxic NOₓ emissions.

Immediate Spill Response Protocol

In the event of an accidental release inside a fume hood or on a benchtop, immediate containment is required to minimize inhalation exposure and fire risk.

  • Isolate and Ventilate: Immediately extinguish all nearby ignition sources (if the free base is spilled). Ensure the fume hood sash is lowered to an optimal height to maximize exhaust velocity.

  • PPE Verification: Don heavy-duty nitrile or neoprene gloves, splash goggles, and a standard lab coat.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., clean dry sand, vermiculite, or a commercial spill pad). Do not use combustible materials like sawdust.

  • Absorption and Collection: Gently sweep the absorbed mixture using a non-sparking tool. Transfer the saturated absorbent into a dedicated solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by a wipe-down with a compatible solvent (e.g., ethanol) to remove residual organic traces. Dispose of all contaminated wipes in the solid waste container.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 3-(Methoxymethyl)cyclobutan-1-amine Type Identify Chemical State Start->Type Liquid Free Base / Solution (Flammable & Basic) Type->Liquid Solid HCl Salt / Consumables (Irritant) Type->Solid ContainerL Collect in Glass/HDPE (Organic Basic Waste) Liquid->ContainerL ContainerS Collect in Sealed Bags/Jars (Solid Hazardous Waste) Solid->ContainerS Segregate CRITICAL: Segregate from Acids & Oxidizers ContainerL->Segregate ContainerS->Segregate EHS EHS Hazardous Waste Pickup (For Incineration) Segregate->EHS

Workflow for the segregation and institutional disposal of 3-(Methoxymethyl)cyclobutan-1-amine waste.

References

Sources

Handling

Personal protective equipment for handling 3-(Methoxymethyl)cyclobutan-1-amine

Operational Safety & Handling Guide: 3-(Methoxymethyl)cyclobutan-1-amine As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of predictable physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 3-(Methoxymethyl)cyclobutan-1-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of predictable physicochemical interactions. 3-(Methoxymethyl)cyclobutan-1-amine is a highly specialized bifunctional aliphatic amine utilized extensively as a building block in pharmaceutical research. Because it features both a primary amine and a methoxymethyl ether group on a strained cyclobutane ring, it presents unique reactivity and safety profiles.

This guide provides the mechanistic reasoning behind the required safety protocols, ensuring that your laboratory operations are both highly efficient and fundamentally safe.

Executive Summary & Chemical Profiling

Before handling this compound, it is critical to identify which form of the chemical you possess. The free base is a volatile, colorless oil[1], whereas the hydrochloride (HCl) salt is a stable solid. The operational risks differ drastically between the two.

Table 1: Physicochemical & Hazard Profile

PropertyFree Base (Liquid)Hydrochloride Salt (Solid)
CAS Number 1209654-41-0[2]2242579-99-1[3]
Molecular Formula C₆H₁₃NO[2]C₆H₁₄ClNO[3]
Molecular Weight 115.17 g/mol [2]151.63 g/mol [3]
Physical State Colorless Oil[1]Solid Powder
Storage Conditions 4°C, protect from light[2]Room temperature, dry & cool[3]
Primary Hazards (GHS) H225, H315, H319, H335[2]Skin/Eye/Respiratory Irritant

Mechanistic Hazard Analysis: The Causality of Risk

To design a self-validating safety protocol, we must first understand the causality of the compound's hazards.

  • High Flammability (H225): The free base possesses a low molecular weight (115.17 g/mol ) and an ether linkage, resulting in high vapor pressure[2]. It readily vaporizes at room temperature, creating highly flammable gas-air mixtures that can be ignited by static discharge or standard laboratory equipment.

  • Tissue Corrosivity & Irritation (H315, H319, H335): The nitrogen atom of this primary aliphatic amine possesses an unshared electron pair, making it a strong nucleophile and Brønsted-Lowry base[2]. Upon contact with the moisture in human skin, eyes, or respiratory mucous membranes, it abstracts protons from water to generate localized hydroxide ions (OH⁻). This rapid, localized alkalinity causes the saponification of dermal lipids and immediate protein denaturation, leading to severe chemical burns.

  • Atmospheric Reactivity: Like many volatile primary amines, the free base is prone to absorbing atmospheric carbon dioxide (CO₂) to form carbamate salts. This not only degrades the reagent's purity but can cause dangerous pressure buildup in sealed storage vessels.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the specific chemical vulnerabilities of the ether and amine functional groups.

  • Hand Protection:

    • Primary Choice:Butyl rubber gloves (0.3 mm thickness or greater). Causality: Butyl rubber provides superior permeation resistance against both amines and ethers compared to standard nitrile, preventing the lipid-soluble methoxymethyl group from carrying the basic amine through the glove matrix.

    • Secondary Choice: Heavy-duty, extended-cuff nitrile gloves (minimum 8 mil) may be used for short-duration handling but must be discarded immediately upon accidental contact.

  • Body Protection: A Flame-Resistant (FR) lab coat (e.g., Nomex®) is mandatory when handling the free base due to its H225 highly flammable classification[2]. Ensure no exposed skin on the legs or feet.

  • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 certified) are strictly required. Standard safety glasses lack the orbital seal necessary to protect against irritating, volatile amine vapors (H319)[2].

  • Respiratory Protection: All operations must be conducted inside a certified, properly functioning chemical fume hood to mitigate inhalation risks (H335)[2].

Standard Operating Procedure (SOP): Dispensing & Handling

Because the free base is volatile, flammable, and reactive with air, standard open-bench pouring is unacceptable. The following protocol utilizes inert-gas techniques to ensure safety and preserve chemical integrity.

Step-by-Step Methodology: Schlenk-Line / Syringe Transfer

  • Environmental Setup: Clear the fume hood of all ignition sources, strong acids, and oxidizing agents. Pull the fume hood sash down to the lowest workable height.

  • Vessel Purging: Clamp the reagent bottle securely. Insert a needle connected to an inert gas line (Nitrogen or Argon) via a bubbler to maintain a slight positive pressure. This prevents the ingress of atmospheric CO₂ and moisture.

  • Extraction: Use a clean, dry, gas-tight glass syringe equipped with a stainless-steel needle. Flush the syringe with inert gas three times before piercing the reagent septum.

  • Transfer: Slowly draw the required volume of 3-(Methoxymethyl)cyclobutan-1-amine. Invert the syringe and expel any gas bubbles back into the headspace of the reagent bottle.

  • Delivery: Transfer the liquid dropwise into your reaction vessel, which should already be under an inert atmosphere. If the reaction is known to be exothermic, pre-cool the receiving vessel.

  • Self-Validating Decontamination: Immediately rinse the syringe and needle with a compatible organic solvent (e.g., ethanol), followed by a dilute acidic wash (e.g., 1M HCl) . Causality: The acid wash instantly protonates the residual amine, converting it into a non-volatile, non-flammable water-soluble salt, thereby neutralizing the hazard before the syringe is removed from the hood.

Spill Response & Waste Disposal Plan

In the event of a spill, the primary threats are vapor ignition and inhalation toxicity. Never use combustible materials (like standard paper towels) to clean up a flammable liquid spill.

Waste Disposal Directives:

  • Segregation: Store waste containing 3-(Methoxymethyl)cyclobutan-1-amine in a dedicated, clearly labeled "Flammable Basic Organic Waste" container.

  • Chemical Incompatibilities: Never mix amine waste with halogenated solvents (due to the risk of exothermic alkylation reactions) or strong oxidizers.

Operational Workflow Visualization

SpillResponse Spill Spill Detected (Flammable Amine) Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor Major Major Spill (>50mL) Outside Hood Assess->Major PPE Don Maximum PPE (Respirator, Butyl Gloves) Minor->PPE Evacuate Evacuate Lab & Call HazMat Major->Evacuate Contain Eliminate Ignition Sources & Apply Absorbent PPE->Contain Clean Collect in Sealed Waste Container Contain->Clean Decon Ventilate Area & Wash with Dilute Acid Clean->Decon

Fig 1: Emergency spill response and containment workflow for highly flammable amine liquids.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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